Dimercury(I) oxalate

Catalog No.
S1941236
CAS No.
2949-11-3
M.F
C2Hg2O4
M. Wt
489.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimercury(I) oxalate

CAS Number

2949-11-3

Product Name

Dimercury(I) oxalate

IUPAC Name

mercury(1+);oxalate

Molecular Formula

C2Hg2O4

Molecular Weight

489.2 g/mol

InChI

InChI=1S/C2H2O4.2Hg/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2

InChI Key

INBVSRSYWUSJNP-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])[O-].[Hg+].[Hg+]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Hg+].[Hg+]

Synthesis and Characterization of Dimercury(I) Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information and classical precipitation synthesis method for dimercury(I) oxalate.

Property Description
Chemical Formula C₂Hg₂O₄ [1]
CAS Number 2949-11-3 [1]
Molecular Weight 489.2 g/mol [1]
Solubility Product (Ksp) ( 1.75 \times 10^{-13} ) [1]
IUPAC Name mercury(1+); oxalate [1]
SMILES Notation C(=O)(C(=O)[O-])[O-].[Hg+].[Hg+] [1]

Classical Precipitation Synthesis Protocol [1]

The most common synthesis involves a precipitation reaction between mercury(I) nitrate and oxalic acid in aqueous solution. The stoichiometric reaction is: Hg₂(NO₃)₂ + H₂C₂O₄ → Hg₂C₂O₄ + 2HNO₃

  • Procedure: An aqueous solution of mercury(I) nitrate is mixed with an aqueous solution of oxalic acid. The insoluble this compound precipitates immediately.
  • Optimal Conditions:
    • Stoichiometry: Use a slight excess of oxalic acid (5-10 mol%) to ensure complete conversion of the mercury precursor.
    • Temperature: Reaction proceeds at ambient temperature (25°C) but can be accelerated with moderate heating (40-50°C).
    • Reaction Time: Typically 2-6 hours for complete precipitation.
    • pH Control: Critical for high yield and purity. The optimal range is pH 3.0-5.0. Outside this range, yield drops due to oxalate protonation (low pH) or mercury(I) ion hydrolysis (high pH).

The synthesis workflow can be visualized as follows:

DimercurySynthesis Start Start Reaction Setup A Prepare Hg₂(NO₃)₂ Solution Start->A B Prepare H₂C₂O₄ Solution Start->B C Mix Solutions with stirring A->C B->C D Control pH 3.0-5.0 C->D E Precipitate Forms (Hg₂C₂O₄) D->E F Purification & Drying E->F End Pure Hg₂C₂O₄ Product F->End

Purification and Analytical Data

After synthesis, purification is essential to achieve high-purity material. The table below compares common techniques.

Method Procedure Achievable Purity Recovery Rate
Recrystallization Dissolve crude product in warm (50-60°C) dilute HNO₃ (0.1-0.5 M), then slow cooling [1]. 98-99% [1] 85-92% [1]
Washing Multiple washing cycles (3-5) with deionized water to remove soluble impurities [1]. 95-97% [1] 95-98% [1]
Solvent Washing Wash with organic solvents like acetone or ethanol to remove trace organics and water [1]. 96-98% [1] Information missing
  • Thermal Stability: this compound is stable up to 200-250°C, above which it decomposes to metallic mercury and carbon dioxide [1].

How to Locate the Crystal Structure

The absence of crystal structure data in the available literature means you may need to pursue these research pathways:

  • Specialized Databases: Directly search the Cambridge Structural Database (CSD) or Crystallography Open Database (COD) using the compound's formula or name. The COD search results did not contain this specific structure [2].
  • Literature Search: Conduct a thorough review of older, foundational inorganic chemistry literature, as this compound may have been studied before digital records were common.
  • Experimental Determination: If the structure is truly unknown, consider determining it yourself via single-crystal X-ray diffraction. Growing suitable single crystals is a prerequisite for this analysis [3].

References

Quantitative Data Summary for Dimercury(I) Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical data for dimercury(I) oxalate.

Property Value
CAS Number 2949-11-3 [1]
Molecular Formula C₂Hg₂O₄ [1]
Molecular Weight 489.2 g/mol [1]
Solubility Product Constant (Ksp) 1.75 × 10⁻¹³ [1]
SMILES C(=O)(C(=O)[O-])[O-].[Hg+].[Hg+] [1]

Detailed Experimental Protocols

Here are the established methodologies for synthesizing and purifying this compound.

Classical Precipitation Synthesis

This is the predominant method for synthesizing this compound, capitalizing on its low solubility [1].

  • Fundamental Reaction: The synthesis involves a direct precipitation reaction between mercury(I) nitrate and oxalic acid in an aqueous solution [1]. Hg₂(NO₃)₂ (aq) + H₂C₂O₄ (aq) → Hg₂C₂O₄ (s) + 2HNO₃ (aq)
  • Stoichiometry & Procedure: A slight excess of oxalic acid (5-10 mol%) is recommended to ensure complete conversion of the mercury(I) precursor. The reaction typically proceeds at ambient temperature (25°C) over 2-6 hours, though moderate heating (40-50°C) can accelerate the process [1].
  • Critical pH Control: The pH of the reaction medium is crucial. The optimal pH range is 3.0 to 5.0 [1].
    • At pH < 3.0: The oxalate anion is protonated, reducing the availability of C₂O₄²⁻ ions and significantly diminishing the yield [1].
    • At pH > 7.0: Hydrolysis of the mercury(I) ions (Hg₂²⁺) becomes competitive, leading to the formation of mixed hydroxide-oxalate phases and reduced product purity [1].
    • pH adjustment can be achieved using dilute nitric acid or compatible buffer systems like acetate [1].
Alternative Electrochemical Synthesis

This method offers superior control over product morphology and purity, though it is less efficient for large-scale production [1].

  • Setup: A three-electrode configuration is used with a mercury working electrode, a platinum counter electrode, and a reference electrode (e.g., silver/silver chloride). The electrolyte contains oxalic acid or sodium oxalate (0.01-0.1 M) with a supporting electrolyte like sodium nitrate [1].
  • Reaction Mechanism: A controlled potential (-0.2 to -0.5 V vs. SCE) is applied to the mercury electrode, driving its oxidation to mercury(I) ions [1]. 2Hg (l) → Hg₂²⁺ (aq) + 2e⁻ The electrogenerated Hg₂²⁺ ions then react with oxalate ions in the solution to form the precipitate. Current densities of 1-5 mA/cm² are optimal to avoid the formation of mercury(II) impurities [1].
Purification and Crystallization Techniques

After synthesis, the following protocols can be used to achieve high-purity this compound [1].

  • Recrystallization from Dilute Nitric Acid: This is the most effective method, achieving 98-99% purity. The crude product is dissolved in warm (50-60°C) dilute nitric acid (0.1-0.5 M), followed by slow cooling (0.5-1.0°C/hour) to promote the growth of large, pure crystals. Recovery rates are typically 85-92% [1].
  • Washing and Drying Protocols:
    • Washing: Multiple washing cycles (3-5) with deionized water can achieve 95-97% purity with excellent recovery (95-98%). For removing trace organic contaminants, washing with acetone or ethanol is effective [1].
    • Drying: Controlled drying at 60°C under reduced pressure effectively removes moisture without causing thermal decomposition. The compound is stable up to 200-250°C [1].

Experimental Workflow and Key Considerations

The diagram below visualizes the key stages in the synthesis and purification of this compound.

Start Start Synthesis PrecipRoute Classical Precipitation Start->PrecipRoute ElectroRoute Electrochemical Start->ElectroRoute PrecipDetails React Hg₂(NO₃)₂ with H₂C₂O₄ Control pH (3.0-5.0) PrecipRoute->PrecipDetails ElectroDetails Oxidize Hg electrode in oxalate electrolyte ElectroRoute->ElectroDetails Purification Purification PrecipDetails->Purification ElectroDetails->Purification Recryst Recrystallization (Dilute HNO₃, Slow Cooling) Purification->Recryst Wash Washing (Deionized H₂O, Acetone) Purification->Wash Dry Drying (60°C, Reduced Pressure) Recryst->Dry Wash->Dry End Pure Hg₂C₂O₄ Dry->End

Synthesis and purification workflow for this compound.

  • Primary Hazards: The extreme insolubility and very low Ksp value of this compound are its defining characteristics, but the primary hazard originates from the high toxicity of its mercury content [1]. All synthesis and handling must be conducted with strict safety protocols to prevent exposure.
  • Critical Control Points: The two most critical parameters to control are the reaction pH (maintain between 3.0-5.0) and the drying temperature (keep below 200°C) to ensure high yield, purity, and stability of the final product [1].

References

Synthesis Methods for Dimercury(I) Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis primarily relies on classical precipitation routes, with an emerging electrochemical pathway also documented [1].

Method Key Reaction / Process Optimal Conditions Yield & Notes

| Classical Precipitation [1] | Hg₂(NO₃)₂ + H₂C₂O₄ → Hg₂C₂O₄ + 2HNO₃ | pH: 3.0-5.0 Temp: 25°C (ambient) to 50°C Time: 2-6 hours | Yield: 85-95% Rapid nucleation and growth; thermodynamically favorable due to low solubility. | | Electrochemical Synthesis [1] | 2Hg → Hg₂²⁺ + 2e⁻ (at anode) Followed by precipitation with oxalate ions | Potential: -0.2 to -0.5 V (vs. SCE) Current Density: 1-5 mA/cm² Time: 12-24 hours | Yield: 60-75% Offers superior control over product morphology and purity, but is less efficient for large-scale synthesis. |

Purification and Crystallization Techniques

Following synthesis, several purification methods can be employed to achieve high-purity dimercury(I) oxalate [1].

Technique Process Description Purity & Recovery

| Recrystallization | Dissolving crude product in warm (50-60°C) dilute nitric acid (0.1-0.5 M), followed by slow cooling (0.5-1.0°C/hour) to promote crystal growth. | Purity: 98-99% Recovery: 85-92% | | Washing Protocols | Multiple washing cycles (3-5) with deionized water to remove soluble impurities. | Purity: 95-97% Recovery: 95-98% | | Solvent Washing | Washing with organic solvents like acetone or ethanol to remove trace organic contaminants and residual water. | Purity: 96-98% |

After purification, the product should be dried at 60°C under reduced pressure to remove moisture without causing thermal decomposition [1].

Key Physical and Chemical Properties

Understanding these properties is crucial for handling and further application of the compound [1].

  • Molecular Formula: C₂Hg₂O₄
  • Molecular Weight: 489.2 g/mol
  • Solubility Product Constant (Ksp): 1.75 × 10⁻¹³ (extremely low solubility in water) [1].
  • Thermal Stability: Stable up to approximately 200-250°C, above which it decomposes to metallic mercury and carbon dioxide [1].

Important Considerations and Safety

The search results indicate significant knowledge gaps for your application context. Available sources provide strong technical synthesis data [1], but no information was found regarding:

  • Biological or pharmaceutical applications of this compound.
  • Specific signaling pathways or its effects in drug development contexts.
  • Its safety profile beyond general thermal stability.

Given that mercury compounds are highly toxic [2] [3], you must consult dedicated safety resources (e.g., Material Safety Data Sheets - MSDS) and implement appropriate engineering controls and personal protective equipment before attempting any laboratory synthesis.

Experimental Workflow Diagram

The following diagram outlines the key decision points in the synthesis and purification of this compound, integrating the methods described above.

DimercurySynthesis Start Start Synthesis Plan MethodSelect Select Synthesis Method Start->MethodSelect Classical Classical Precipitation MethodSelect->Classical  High Yield  Standard Protocol Electrochemical Electrochemical MethodSelect->Electrochemical  High Purity/Morphology Control Purification Purification & Analysis Classical->Purification Electrochemical->Purification Recrystallization Recrystallization (Purity: 98-99%) Purification->Recrystallization  Highest Purity Washing Aqueous/Solvent Wash (Purity: 95-97%) Purification->Washing  Simpler Protocol FinalProduct Final Product: This compound Recrystallization->FinalProduct Washing->FinalProduct

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Dimercury(I) Oxalate from Mercury(I) Nitrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Dimercury(I) oxalate (CAS: 2949-11-3) represents a specialized mercury compound with unique coordination chemistry and limited solubility characteristics. This compound, with the molecular formula C₂Hg₂O₄ and a molecular weight of 489.2 g/mol, belongs to the class of mercury(I) salts characterized by the dimeric Hg₂²⁺ cation. The synthesis of this compound requires careful control of reaction parameters to achieve optimal yields and purity, making it particularly relevant for researchers investigating heavy metal coordination compounds or developing novel inorganic synthesis methodologies. The extremely low solubility of this compound, with a solubility product constant (Ksp) of 1.75 × 10⁻¹³, makes precipitation from aqueous solution particularly favorable under appropriate conditions. [1]

The Hg₂²⁺ cation exhibits distinctive structural characteristics, with a metal-metal bond that influences its coordination behavior and chemical reactivity. In this compound, this cation coordinates with the oxalate anion (C₂O₄²⁻), resulting in a crystalline solid with specific spectral properties. The compound's limited solubility and specialized applications make it valuable for fundamental research in coordination chemistry, despite the challenges associated with working with mercury compounds. This protocol aims to provide researchers with a comprehensive, reproducible methodology for synthesizing and characterizing this compound, with particular emphasis on safety considerations given the toxic nature of mercury compounds. [1]

Theoretical Principles and Synthesis Design

Chemical Reaction Basis

The synthesis of this compound follows a straightforward precipitation reaction based on the low solubility of the target compound. The fundamental synthetic route involves the direct precipitation reaction between mercury(I) nitrate and oxalic acid in aqueous solution, proceeding according to the following stoichiometric equation:

Hg₂(NO₃)₂ + H₂C₂O₄ → Hg₂C₂O₄ + 2HNO₃

This reaction demonstrates exceptional efficiency when conducted under controlled conditions. Mercury(I) nitrate readily dissolves in aqueous solution to provide Hg₂²⁺ ions, which immediately react with oxalate ions to form the insoluble this compound precipitate. The reaction mechanism involves coordination of the oxalate ligand to the dimercury cation, followed by rapid crystallization of the product. The formation of this compound follows classical nucleation and growth kinetics, with initial nucleation occurring rapidly upon mixing the reactants, followed by a growth phase where additional material deposits onto existing crystal nuclei. [1]

pH Dependence and Optimization

The pH of the reaction medium critically influences both the yield and morphology of this compound precipitates. Optimal conditions exist within the pH range of 3.0-5.0, where maximum precipitation efficiency is achieved, with yields of 85-95% routinely obtained. The profound pH dependence stems from competing chemical equilibria that affect the availability of reactive species:

  • At pH values below 3.0, competing protonation of oxalate ions reduces the effective concentration of the precipitating anion through the oxalic acid equilibrium: H₂C₂O₄ ⇌ H⁺ + HC₂O₄⁻ ⇌ 2H⁺ + C₂O₄²⁻ This equilibrium shifts toward the protonated forms under acidic conditions, decreasing the availability of C₂O₄²⁻ ions for precipitation. This effect becomes particularly pronounced at pH < 2.5, where precipitation yields drop significantly. [1]

  • At pH values above 7.0, hydrolysis of mercury(I) ions becomes competitive with oxalate precipitation, leading to the formation of mercury(I) hydroxide species: Hg₂²⁺ + OH⁻ → Hg₂OH⁺ Hg₂OH⁺ + OH⁻ → Hg₂(OH)₂ This side reaction reduces the concentration of available mercury(I) ions and can lead to the formation of mixed hydroxide-oxalate phases, significantly diminishing the purity and yield of the desired product. [1]

Table 1: Optimization Parameters for this compound Synthesis

Parameter Optimal Range Effect of Deviation Control Method

| pH | 3.0-5.0 | Low pH: Reduced C₂O₄²⁻ availability High pH: Hg₂²⁺ hydrolysis | Dilute HNO₃ adjustment or acetate buffer | | Temperature | 25-50°C | Lower: Slower reaction kinetics Higher: Potential decomposition | Thermostatic water bath | | Stoichiometry | 1:1 Hg₂²⁺:C₂O₄²⁻ with 5-10% oxalic acid excess | Imbalance: Incomplete conversion or reactant waste | Precise molar calculations | | Reaction Time | 2-6 hours | Shorter: Incomplete precipitation Longer: Crystal aging | Timing from initial nucleation | | Stirring Rate | Vigorous but controlled | Gentle: Larger crystals, potential clumping Violent: Possible crystal fracture | Adjustable overhead stirrer |

Materials and Equipment

Chemical Reagents

All chemicals should be of analytical grade or higher purity to ensure optimal reaction outcomes and minimize impurities. The following reagents are required for the synthesis:

  • Mercury(I) nitrate monohydrate (Hg₂(NO₃)₂·H₂O) - primary mercury source
  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O) - precipitating agent
  • Nitric acid (HNO₃), 0.1-1.0 M solutions - for pH adjustment
  • Sodium hydroxide (NaOH), 0.1-1.0 M solutions - alternative pH adjustment
  • Acetone or ethanol - for washing procedures
  • Deionized water - for all solution preparations

Mercury(I) nitrate solutions require stabilization with elemental mercury to prevent disproportionation into mercury(II) and elemental mercury. This is achieved by adding a small amount of metallic mercury to the stock solution and maintaining it in contact with the solution until use. [1]

Equipment and Instrumentation

The synthesis and characterization of this compound require standard laboratory equipment with specific considerations for mercury compound handling:

  • Three-neck round-bottom flask (250-500 mL) with ground glass joints
  • Overhead mechanical stirrer with PTFE or glass paddle
  • Thermostatically controlled water bath or heating mantle with temperature regulator
  • pH meter with combination electrode
  • Vacuum filtration system with Buchner funnel and fine-porosity fritted glass filter
  • Drying oven with temperature control and ventilation
  • Analytical balance with 0.1 mg precision
  • UV-Vis spectrophotometer with quartz cuvettes for characterization
  • FTIR spectrometer for structural verification
  • Safety equipment: chemical fume hood, appropriate personal protective equipment, mercury spill kit, and specialized waste containers

All equipment that contacts mercury compounds should be dedicated to this purpose and thoroughly decontaminated after use to prevent cross-contamination. Glassware is preferred over plastic whenever possible to minimize mercury adsorption and permeation. [1]

Step-by-Step Synthesis Protocol

Preparation of Reactant Solutions
  • Mercury(I) Nitrate Solution: Accurately weigh 2.56 g of mercury(I) nitrate monohydrate (5.0 mmol) and transfer to a 100 mL volumetric flask. Dissolve in approximately 80 mL of deionized water acidified with 3-5 drops of dilute nitric acid (0.1 M). Add 0.1-0.2 g of elemental mercury to the solution to prevent disproportionation. Swirl gently to ensure complete dissolution, then dilute to the mark with deionized water. This yields a 0.05 M Hg₂(NO₃)₂ stock solution. Store in a amber glass bottle with the mercury metal remaining in contact with the solution. [1]

  • Oxalic Acid Solution: Accurately weigh 0.63 g of oxalic acid dihydrate (5.0 mmol) and transfer to a 100 mL volumetric flask. Dissolve in approximately 80 mL of deionized water, then dilute to the mark. This yields a 0.05 M H₂C₂O₄ stock solution. For optimal results, prepare this solution fresh just before use to prevent potential microbial degradation or crystallization during storage. [1]

Precipitation Procedure
  • Transfer the 100 mL of mercury(I) nitrate solution (5.0 mmol) to a 250 mL three-neck round-bottom flask equipped with an overhead mechanical stirrer. Place the flask in a temperature-controlled water bath set to 30±2°C.

  • Begin moderate stirring at 200-300 rpm to ensure good mixing without excessive vortex formation or splashing.

  • Using a graduated cylinder or dispensing pipette, slowly add the 100 mL of oxalic acid solution (5.0 mmol) to the stirring mercury(I) nitrate solution at a rate of approximately 5-10 mL per minute. Immediate formation of a white to off-white precipitate indicates successful reaction initiation.

  • After complete addition of the oxalic acid solution, monitor the reaction pH using a calibrated pH meter. Adjust the pH to 4.0±0.2 using dropwise addition of dilute nitric acid (0.1 M) or sodium hydroxide (0.1 M) as needed. Record the final pH value.

  • Continue stirring the reaction mixture at 30±2°C for 3-4 hours to allow complete precipitation and crystal maturation. During this period, the initially fine precipitate may develop a more crystalline appearance.

  • After the reaction period, stop stirring and allow the precipitate to settle for 15-30 minutes. This facilitates subsequent filtration by concentrating the solid phase. [1]

Safety Considerations
  • All procedures must be conducted in an approved chemical fume hood with adequate face velocity and containment capabilities.
  • Wear appropriate personal protective equipment including nitrile gloves (double-gloving recommended), chemical splash goggles, and a laboratory coat.
  • Implement secondary containment for all vessels containing mercury compounds to contain potential spills.
  • Have a mercury spill kit readily available and ensure all personnel are trained in its proper use.
  • Collect all mercury-containing waste in dedicated, properly labeled containers for disposal as hazardous waste.
  • Avoid contact with skin or mucous membranes and do not inhale dust or mists from mercury solutions. [2]

The following workflow diagram illustrates the complete synthesis procedure:

G Start Begin Synthesis Procedure Prep1 Prepare Mercury(I) Nitrate Solution (0.05 M, 100 mL) Start->Prep1 Prep2 Prepare Oxalic Acid Solution (0.05 M, 100 mL) Prep1->Prep2 Setup Setup Reaction Apparatus 3-neck flask, overhead stirrer, water bath Prep2->Setup Combine Combine Solutions Slowly 5-10 mL/min with stirring Setup->Combine pH Adjust pH to 4.0 ± 0.2 Using dilute HNO₃ or NaOH Combine->pH React Continue Reaction 3-4 hours at 30±2°C with stirring pH->React Settle Allow Precipitate to Settle 15-30 minutes React->Settle Filter Vacuum Filtration Collect precipitate Settle->Filter Wash Wash with Deionized Water 3 × 50 mL portions Filter->Wash Dry Dry Product 60°C under reduced pressure Wash->Dry Characterize Characterize Product UV-Vis, FTIR, yield calculation Dry->Characterize End Synthesis Complete Characterize->End Safety SAFETY NOTE: All procedures must be conducted in fume hood with proper PPE Safety->Prep1

Purification and Characterization Methods

Purification Techniques

Purification of this compound requires specialized protocols due to the compound's extreme insolubility and sensitivity to chemical environments. Multiple purification approaches have been developed to address different purity requirements and scale considerations. The selection of appropriate purification and crystallization protocols depends on the intended application, required purity level, and scale of production. [1]

Table 2: Comparison of Purification Methods for this compound

Method Procedure Purity Achieved Recovery Rate Applications
Recrystallization from Dilute HNO₃ Dissolve in warm 0.1-0.5 M HNO₃ (50-60°C), slow cooling (0.5-1.0°C/hour) 98-99% 85-92% Analytical applications requiring maximum purity
Water Washing Multiple washing cycles (3-5) with deionized water 95-97% 95-98% Preparative applications with moderate purity requirements
Solvent Washing (Acetone) Wash with acetone to remove organic impurities and residual water 96-98% 90-95% General purpose purification
Solvent Washing (Ethanol) Wash with ethanol to remove organic contaminants 95-97% 85-90% Alternative to acetone washing
Vacuum Filtration Separation using fine-porosity fritted glass filter 90-95% 90-95% Initial separation and partial purification

Standard Purification Protocol:

  • Vacuum Filtration: Transfer the reaction mixture to a Buchner funnel equipped with a fine-porosity fritted glass filter (porosity 4). Apply vacuum to separate the solid product from the mother liquor.

  • Water Washing: Wash the precipitate with three 50 mL portions of deionized water at ambient temperature. Ensure each washing portion completely permeates the filter cake before applying the next portion.

  • Solvent Rinsing: Rinse the filter cake with two 25 mL portions of acetone to displace residual water and facilitate drying.

  • Drying: Transfer the moist product to a watch glass or petri dish and spread evenly. Dry at 60°C under reduced pressure (approximately 100-200 mmHg) for 4-6 hours until constant weight is achieved. [1]

Analytical Characterization

UV-Vis Spectroscopy provides a valuable technique for characterizing this compound and confirming product formation. The principle behind this analytical method involves the measurement of how electromagnetic radiation in the ultraviolet and visible range is preferentially absorbed by a material. When a specific wavelength of light hits a molecule, electrons excite from the ground energy state to a higher energy state, absorbing light energy in the process. The energy absorbed by the electrons equals the energy difference between the two energy states, providing characteristic absorption spectra that serve as molecular fingerprints. [3]

UV-Vis Analysis Protocol:

  • Sample Preparation: Prepare a saturated solution of this compound in dilute nitric acid (0.01 M). For solid-state analysis, prepare a nujol mull or KBr pellet containing approximately 1% (w/w) of the compound.

  • Instrument Calibration: Calibrate the UV-Vis spectrophotometer using the solvent or matrix as a blank. Ensure the instrument is configured for the appropriate wavelength range (200-800 nm).

  • Spectral Acquisition: Collect the absorption spectrum of the sample, noting characteristic absorption maxima. Compare these peaks with literature values or reference spectra when available.

  • Quantitative Analysis: If quantitative analysis is required, prepare a series of standard solutions and generate a calibration curve according to the Beer-Lambert Law: A = εcl Where A is absorbance, ε is molar absorptivity, c is concentration, and l is path length. [3]

Additional characterization techniques include Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic functional groups and coordination modes, Elemental Analysis to verify chemical composition, and Thermogravimetric Analysis (TGA) to determine thermal stability and decomposition profile. The thermal stability of this compound extends to approximately 200-250°C, above which decomposition to metallic mercury and carbon dioxide occurs. [1]

Troubleshooting and Optimization

Common Issues and Solutions

Even with careful adherence to the protocol, researchers may encounter challenges during the synthesis of this compound. The following table addresses common issues and provides recommended solutions:

Table 3: Troubleshooting Guide for this compound Synthesis

Problem Possible Causes Solutions Preventive Measures
Low Yield pH outside optimal range, incorrect stoichiometry, insufficient reaction time Adjust pH to 4.0±0.2, verify reactant concentrations, extend reaction time to 4-6 hours Precisely measure reactants, monitor pH throughout reaction
Product Discoloration Mercury(II) impurities, organic contamination, thermal degradation Recrystallize from dilute HNO₃, implement solvent washing, control drying temperature Use fresh reagents, stabilize Hg(I) with elemental mercury, avoid excessive heating
Fine Particle Formation Rapid precipitation, high supersaturation, vigorous stirring Slow reactant addition rate, moderate stirring speed, implement aging step Optimize addition rate (5-10 mL/min), use programmed addition for reproducibility
Filter Clogging Extremely fine particles, gelatinous impurities Use filter aid, implement pre-filtration, optimize precipitate aging Control nucleation rate through temperature and concentration management
Mercury Disproportionation Lack of stabilizing elemental mercury, inappropriate pH, extended storage Add metallic mercury to solutions, maintain acidic conditions, use fresh solutions Always include Hg(0) in Hg(I) solutions, prepare solutions immediately before use
Process Optimization Strategies

For researchers seeking to optimize the synthesis for specific applications, several advanced strategies can enhance yield, purity, or crystal characteristics:

  • Seeded Crystallization: Adding a small amount of pre-formed this compound crystals to the reaction mixture after initial turbidity appears can promote controlled crystal growth and improve particle size distribution.

  • Programmed Temperature Profile: Implementing a specific temperature profile during precipitation and aging (e.g., initial precipitation at 30°C followed by gradual cooling to 20°C) can enhance crystal perfection and reduce inclusion of impurities.

  • Advanced Purification: For applications requiring the highest purity, implementing a combination of recrystallization from dilute nitric acid followed by Soxhlet extraction with acetone can achieve purity levels exceeding 99.5%.

  • Alternative Mercury Source: While mercury(I) nitrate is the preferred starting material, mercury(I) acetate can serve as an alternative precursor, particularly when nitrate ions might interfere with subsequent applications or analyses. [1]

Conclusion

This comprehensive protocol provides researchers with a detailed methodology for the synthesis, purification, and characterization of this compound from mercury(I) nitrate. The procedure emphasizes the critical parameters governing successful preparation, particularly the essential control of pH within the optimal range of 3.0-5.0 and the necessity of stabilizing mercury(I) solutions with elemental mercury. When executed with careful attention to the detailed instructions and safety considerations, this protocol consistently yields high-purity this compound with yields of 85-95%.

The applications of this specialized mercury compound extend to fundamental coordination chemistry research, materials science investigations, and educational demonstrations of precipitation kinetics and low-solubility compound formation. The detailed characterization protocols, particularly UV-Vis spectroscopy, provide researchers with robust methods for verifying product identity and purity. As with all mercury compounds, rigorous safety protocols and environmental considerations must remain paramount throughout all stages of synthesis, purification, and disposal.

References

purification of dimercury(I) oxalate by recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

Purification of Dimercury(I) Oxalate: Application Notes

1. Introduction this compound (CAS No. 2949-11-3) is a highly insoluble mercury compound with a solubility product constant (Ksp) of 1.75 × 10⁻¹³ [1]. Its specialized applications in research necessitate high-purity material, which can be achieved through optimized recrystallization protocols. This document outlines detailed methodologies for the purification of this compound, focusing on recrystallization from dilute nitric acid, which is reported to achieve purities of 98-99% [1].

2. Material Properties & Solubility Understanding the physical and chemical properties of this compound is crucial for developing an effective purification strategy.

  • Molecular Formula: C₂Hg₂O₄ [1]
  • Molecular Weight: 489.2 g/mol [1]
  • General Solubility: Oxalate salts are generally highly insoluble, except for those of sodium, potassium, and ammonium ions [2]. This inherent low solubility makes purification challenging and dictates the use of specific solvent systems.
  • Thermal Stability: The compound is stable up to approximately 200-250°C, above which it decomposes to metallic mercury and carbon dioxide [1].

3. Recrystallization Protocols The following section details the primary recrystallization method, along with alternative purification techniques.

3.1. Primary Method: Recrystallization from Dilute Nitric Acid This method is reported as the most effective for achieving high-purity this compound [1].

  • Principle: The crude compound demonstrates selective solubility in warm, dilute nitric acid, while common impurities (such as mercury(II) compounds or unreacted precursors) remain less soluble, allowing for their separation [1].
  • Procedure:
    • Dissolution: Dissolve the crude this compound in warm (50-60°C) 0.1-0.5 M dilute nitric acid [1].
    • Cooling & Crystallization: Allow the solution to cool slowly to promote crystallization. A controlled cooling rate of 0.5-1.0°C per hour is recommended to favor the growth of larger, more perfect crystals with superior purity [1].
    • Isolation: Collect the purified crystals via vacuum filtration using a fine-porosity filter [1].
    • Drying: Dry the crystals at 60°C under reduced pressure to remove moisture without inducing thermal decomposition [1].
  • Yield: This process typically achieves a recovery rate of 85-92% [1].

The workflow below summarizes the key steps in this recrystallization process:

A Crude this compound B Dissolve in Warm 0.1-0.5 M HNO₃ (50-60°C) A->B C Hot Filtration (Remove insoluble impurities) B->C D Slow Cooling (0.5-1.0°C/hour) C->D E Crystal Formation D->E F Vacuum Filtration (Separate crystals) E->F G Wash with Solvent (e.g., Acetone) F->G H Dry at 60°C under Vacuum G->H I High-Purity Product H->I

3.2. Alternative and Supplementary Techniques

  • Multi-Solvent Washing: For applications where moderate purity (95-97%) is acceptable, simple washing protocols can be efficient. This involves 3-5 washing cycles with deionized water to remove soluble impurities. Washing with organic solvents like acetone or ethanol can further remove trace organic contaminants, achieving purities of 96-98% [1].
  • General Recrystallization Principles: The core of the process involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound while impurities remain in the solution [3] [4]. Seeding or scratching the glass container can induce nucleation if crystals do not form spontaneously [4].

4. Data Summary The table below summarizes key quantitative data for the purification of this compound.

Table 1: Quantitative Data for this compound Purification

Parameter Specification / Condition Notes / Reference
Solubility Product (Ksp) 1.75 × 10⁻¹³ Extremely low solubility [1]
Optimal Recrystallization Solvent 0.1-0.5 M Dilute Nitric Acid [1]
Optimal Dissolution Temperature 50-60°C [1]
Recommended Cooling Rate 0.5-1.0°C / hour For improved crystal size and purity [1]
Drying Conditions 60°C under reduced pressure [1]
Achievable Purity (Recrystallization) 98 - 99% [1]
Recovery Yield (Recrystallization) 85 - 92% [1]
Achievable Purity (Washing) 95 - 97% With water or solvent washes [1]

5. Hazards and Safety Considerations The synthesis and handling of mercury compounds require extreme caution due to their high toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, lab coat, and safety goggles.
  • Engineering Controls: All procedures must be conducted in a well-ventilated fume hood to prevent inhalation of vapors or dust.
  • Waste Disposal: Mercury-containing waste must be collected separately and disposed of as hazardous waste in accordance with all local, state, and federal regulations.

Methodological Gaps and Future Research

It is important to note that the detailed protocol for this compound recrystallization is sourced from a single commercial website [1]. A significant methodological gap exists, as the provided information lacks independent experimental validation in peer-reviewed literature. Future research should focus on:

  • Reproducing and verifying the recrystallization protocol in an academic or industrial laboratory setting.
  • Publishing detailed experimental data, including characterization of the purified product (e.g., by XRD, elemental analysis) to confirm the reported purity and yield.
  • Exploring and optimizing alternative purification strategies, such as electrochemical methods mentioned in the search results for synthesis but not for purification [1].

Conclusion

References

dimercury(I) oxalate electrochemical synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Dimercury(I) Oxalate

The table below summarizes the two primary synthesis pathways identified in the search results, based on information from [1].

Method Key Reaction/Process Reported Efficiency & Conditions Key Challenges

| Classical Precipitation | Hg₂(NO₃)₂ + H₂C₂O₄ → Hg₂C₂O₄ + 2HNO₃ | Yield: 85-95% [1] Optimal pH: 3.0-5.0 [1] Temperature: 25-50°C [1] | Requires precise pH control to avoid competing reactions and ensure purity [1]. | | Electrochemical Synthesis | Anode: 2Hg → Hg₂²⁺ + 2e⁻ Precipitation: Hg₂²⁺ + C₂O₄²⁻ → Hg₂C₂O₄ | Yield: 60-75% [1] Duration: 12-24 hours [1] Current Density: 1-5 mA/cm² [1] | Lower yield and longer duration compared to precipitation; requires careful potential control to prevent formation of mercury(II) impurities [1]. |

Experimental Workflow for Classical Precipitation

For researchers needing to synthesize this compound, the classical precipitation method is the most detailed and reliable route based on current information. The workflow for this method is outlined below.

Start Start Synthesis Step1 Prepare 0.1-0.5 M Oxalic Acid Solution Start->Step1 Step2 Prepare 0.1-0.5 M Mercury(I) Nitrate Solution Step1->Step2 Step3 Adjust pH to 3.0-5.0 using Dilute HNO₃ Step2->Step3 Step4 Mix Solutions under Vigorous Stirring Step3->Step4 Step5 Precipitate Formation (2-6 hours, 25-50°C) Step4->Step5 Step6 Vacuum Filtration and Collection Step5->Step6 Step7 Purify Product (Recrystallization from dilute HNO₃ or multiple water washes) Step6->Step7 Step8 Dry at 60°C under Reduced Pressure Step7->Step8 End This compound Product Step8->End

Key Considerations for the Protocol
  • pH Control: Maintaining the reaction pH between 3.0 and 5.0 is critical. Outside this range, yields drop significantly due to protonation of oxalate ions (low pH) or hydrolysis of mercury(I) ions (high pH) [1].
  • Purification: For high-purity applications (98-99%), recrystallization from warm, dilute nitric acid is the most effective method. For moderate purity, multiple washes with deionized water are sufficient [1].
  • Safety: Given the high toxicity of mercury compounds, this procedure must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated fume hood. Proper disposal procedures for mercury waste are mandatory.

Knowledge Gaps and Safety Advisory

The search results highlight a significant lack of detail for the electrochemical method. The available information is insufficient to construct a safe and effective protocol, as it lacks critical parameters such as:

  • The exact composition of the electrolyte solution.
  • The type of reference electrode and precise controlled-potential settings.
  • A detailed cell setup and electrode preparation method.

More critically, the electrochemical synthesis presents specific risks. Applying a current density that is too high can lead to the formation of mercury(II) species, which contaminate the product [1]. Given the high toxicity of mercury and its compounds, attempting an electrochemical synthesis without a complete, validated, and safety-reviewed protocol is not advisable.

References

Application Notes: Optimizing pH for Dimercury(I) Oxalate Precipitation

Detailed Protocol: Wax-Impregnated Carbon Paste Electrode Modified with Mercuric Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the procedure for fabricating and using a wax-impregnated, bulk-modified carbon paste electrode for the detection of heavy metal ions like Zn, Cd, Pb, and Cu, adapted from the research article [1].

Electrode Preparation and Materials
  • Graphite Powder: High-purity graphite powder.
  • Binder: Paraffin wax.
  • Modifier: Mercuric oxalate (HgC₂O₄).
  • Electrode Body: A suitable glass or Teflon tube (e.g., 3 mm internal diameter).

Fabrication Steps:

  • Mixing: Carefully mix the graphite powder and mercuric oxalate modifier in a mortar and pestle. The study optimized the modifier content, so a range of 10-20% (w/w) is a suggested starting point for testing [1].
  • Binder Addition: Melt the paraffin wax and add it to the graphite-modifier mixture. The content of the wax binder should also be optimized for low background current and easy renewability [1].
  • Homogenization: Stir vigorously until a homogeneous, waxy paste is formed.
  • Packing: Pack the resulting paste firmly into the electrode body's cavity, ensuring contact with a copper wire or similar conductor for electrical connection.
  • Smoothing: Smooth the electrode surface on a clean, smooth paper or against a glass plate to obtain a flat, shiny surface. The electrode is now ready for use.
Experimental Procedure for Heavy Metal Detection

This section describes the application of the modified electrode for determining heavy metals in samples like medicinal plants and Ayurvedic tablets using Differential Pulse Anodic Stripping Voltammetry (DPASV) [1].

Equipment and Reagents:

  • Potentiostat: For controlling potential and measuring current.
  • Electrochemical Cell: Standard three-electrode system comprising the prepared Hg-CPE as the working electrode, a Platinum wire or foil as the counter electrode, and a saturated Ag/AgCl or Calomel electrode as the reference.
  • Supporting Electrolyte: Acetate buffer (pH 4.5) is commonly used for heavy metal analysis.
  • Standard Solutions: High-purity standard solutions of Zn²⁺, Cd²⁺, Pb²⁺, and Cu²⁺.
  • Purified Gases: High-purity Nitrogen or Argon for de-aeration.

Analysis Workflow: The following diagram illustrates the key steps in the voltammetric analysis of a sample.

G Start Start Analysis A Sample Preparation (Digestion and Filtration) Start->A B Transfer to Electrochemical Cell A->B C Add Supporting Electrolyte B->C D Deaerate with Inert Gas (5-10 min) C->D E Pre-concentration / Deposition (Apply negative potential ~ -1.2 V for 60-300 s) D->E F Equilibrium / Rest (30-60 s) E->F G Stripping Scan (DPASV: -1.2 V to 0 V) F->G H Data Analysis (Peak Identification & Quantification) G->H I Electrode Renewal (Smooth surface on paper) H->I

Detailed Steps:

  • Sample Preparation: Digest the solid sample (e.g., medicinal plant or tablet) using a suitable acid digestion procedure. Filter the resulting digestate and dilute to a known volume.
  • Solution Transfer: Pipette an aliquot of the sample solution or standard into the electrochemical cell.
  • Add Electrolyte: Add an appropriate volume of the supporting electrolyte (e.g., acetate buffer) to the cell to ensure consistent pH and ionic strength.
  • Deaeration: Purge the solution with inert gas (N₂ or Ar) for 5-10 minutes to remove dissolved oxygen, which can interfere with the analysis.
  • Pre-concentration/Deposition: While stirring the solution, apply a constant negative potential (e.g., -1.2 V vs. Ag/AgCl) for a fixed time (60-300 s). During this step, target metal ions are reduced and pre-concentrated into the mercury film on the electrode surface, forming amalgams.
  • Equilibrium Period: Stop stirring and allow the solution to become quiescent for a short period (30-60 s).
  • Stripping Scan: Initiate the Differential Pulse Anodic Stripping Voltammetry (DPASV) scan from a negative to a less negative potential (e.g., -1.2 V to 0 V). The deposited metals are re-oxidized (stripped) back into the solution, producing characteristic current peaks.
  • Data Analysis: Identify each metal by its characteristic peak potential. Quantify the concentration by measuring the peak current and comparing it to a calibration curve constructed from standard solutions.
  • Electrode Renewal: After each measurement, renew the electrode surface by gently smoothing it on a clean piece of paper to expose a fresh, reproducible surface [1].
Performance Data and Validation

The table below summarizes the validation data for this method as reported in the study [1].

Table 1: Performance data for the simultaneous determination of heavy metals using the modified electrode.

Metal Ion Validation Method Sample Type Results (Concentration) Key Finding
Zn²⁺, Cd²⁺, Pb²⁺, Cu²⁺ AAS & HMDE Medicinal Plants & Liv 52 Tablets Comparable results obtained The developed electrode provided results comparable to Atomic Absorption Spectroscopy (AAS) and the Hanging Mercury Drop Electrode (HMDE), confirming its accuracy. [1]
The electrode showed low background current and was easily renewable. [1]

Summary and Alternatives

The protocol above details the use of a mercuric oxalate-modified electrode. It is important to note the distinction:

  • Mercuric Oxalate (HgC₂O₄): Used as a bulk modifier in carbon paste electrodes for heavy metal detection, as described [1].
  • Dimercury(I) Oxalate (Hg₂C₂O₄): I did not find specific applications for this compound in carbon paste electrodes in the current search results.

Carbon paste electrodes are a versatile platform. Other common modifiers mentioned in the search results include:

  • Ionophores: Like zirconium salan complexes for selective potentiometric determination of oxalate in biological fluids [2] [3].
  • Nanocomposites: Such as multiwalled carbon nanotubes and zinc oxide (MWCNTs/ZnO) for sensing herbicides like linuron [4].
  • Metals and Polymers: Nickel incorporated into poly(1,5-diaminonaphthalene) for the electrocatalytic oxidation of formaldehyde [5].

References

Application Note: Determination of Heavy Metals in Medicinal Plants

Author: Smolecule Technical Support Team. Date: February 2026

The primary application of mercury oxalate modified electrodes, specifically the wax-impregnated carbon paste electrode (WICP-E), is the simultaneous detection of trace levels of heavy metals like Zinc (Zn), Cadmium (Cd), Lead (Pb), and Copper (Cu) in complex biological and environmental matrices [1]. This method is valued for its low background current, ease of renewal, and has been successfully validated against established techniques like Atomic Absorption Spectroscopy (AAS) [1].

A summary of the electrode's analytical performance for detecting specific heavy metal ions is as follows:

Heavy Metal Ion Detection Technique Validated Against
Zinc (Zn) Differential Pulse Anodic Stripping Voltammetry (DP-ASV) AAS, HMDE [1]
Cadmium (Cd) Differential Pulse Anodic Stripping Voltammetry (DP-ASV) AAS, HMDE [1]
Lead (Pb) Differential Pulse Anodic Stripping Voltammetry (DP-ASV) AAS, HMDE [1]
Copper (Cu) Differential Pulse Anodic Stripping Voltammetry (DP-ASV) AAS, HMDE [1]

Detailed Experimental Protocol

This protocol outlines the procedure for creating and using a bulk-modified, wax-impregnated carbon paste electrode with mercuric oxalate for the analysis of heavy metals [1].

Electrode Preparation
  • Bulk Modification: Mercuric oxalate (HgC₂O₄) is used as a bulk modifier, meaning it is mixed directly into the carbon paste composition [1].
  • Optimization: The contents of the binder (the wax) and the mercuric oxalate modifier must be optimized to achieve a low background current and ensure the electrode surface can be easily renewed [1].
  • Impregnation: The carbon paste is impregnated with wax, which replaces traditional paraffin or oil binders to create a more robust electrode matrix [1].
Analytical Procedure: DP-ASV

The general workflow for determining heavy metal concentrations is as follows. Specific parameters like deposition potential and time should be optimized for your system.

G start Sample Preparation (Digestion of plant material/ Ayurvedic tablets) step1 Electrode Pre-treatment/ Renewal start->step1 step2 Analysis via DP-ASV 1. Deposition Step 2. Equilibration 3. Potential Scan step1->step2 step3 Signal Measurement (Peak Current) step2->step3 step4 Quantification (Standard Calibration Curve) step3->step4 validation Method Validation (vs. AAS or HMDE) step4->validation

Method Validation
  • The results obtained with the modified electrode should be validated by comparing them with those from an established method. The referenced study used Atomic Absorption Spectroscopy (AAS) and the Hanging Mercury Drop Electrode (HMDE), finding the results to be comparable [1].

Method Context & Safety

  • Comparative Modern Methods: Recent trends in voltammetric analysis show a move towards experimental design optimization for on-site determination and the use of modified glassy carbon electrodes (GCEs), but the core technique of Differential Pulse Anodic Stripping Voltammetry (DP-ASV) remains highly relevant [2] [3].
  • Critical Safety Note on Mercury: This protocol uses a mercury compound. All forms of mercury (elemental, inorganic, organic) are toxic, with neurodevelopmental effects being a particular concern [4]. The use of mercuric oxalate requires strict safety precautions, including the use of appropriate personal protective equipment (PPE) and procedures for safe handling and disposal to prevent inhalation, ingestion, or dermal contact.

The mercury oxalate modified electrode is a robust tool for sensitive heavy metal detection. The experimental parameters from the foundational paper are provided, but you will need to optimize them for your specific laboratory setup.

References

simultaneous determination of heavy metals with mercury oxalate electrodes

Author: Smolecule Technical Support Team. Date: February 2026

Modern Protocol for Simultaneous Heavy Metal Detection

This protocol outlines the methodology for the simultaneous detection of Cadmium (Cd²⁺), Lead (Pb²⁺), and Copper (Cu²⁺) using an in-situ bismuth-film modified glassy carbon electrode (BiF-GCE). The method is based on Square Wave Anodic Stripping Voltammetry (SWASV), a highly sensitive technique for trace metal analysis [1] [2] [3].

Principle of the Method

The assay involves a two-step process:

  • Pre-concentration / Electro-deposition: The working electrode, held at a negative potential, reduces target metal ions (Mn⁺) in the sample to their zero-valent state (M⁰), forming an amalgam with the bismuth film.
  • Stripping / Analysis: The potential is swept positively, oxidizing the deposited metals (M⁰ → Mn⁺) back into solution. The resulting current peaks are measured, where the peak potential identifies the metal, and the peak current is proportional to its concentration [4] [3].
Materials and Equipment
Category Item / Specification
Electrochemical Instrument Potentiostat/Galvanostat with SWASV capability

| Electrode System | Working Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter) Reference Electrode: Ag/AgCl (3 M KCl) Counter Electrode: Platinum wire | | Chemicals & Reagents | - Standard solutions of Cd²⁺, Pb²⁺, Cu²⁺ (1000 mg/L)

  • Bismuth standard solution (e.g., Bi(NO₃)₃ in 0.5 M HNO₃)
  • High-purity Acetate buffer (0.1 M, pH 4.5)
  • High-purity Nitric Acid (for cleaning)
  • Ultra-pure water (18.2 MΩ·cm) | | Labware & Consumables | - Volumetric flasks and beakers
  • Pipettes and micropipettes
  • Purge gas (High-purity Nitrogen or Argon) |
Detailed Experimental Procedure
Step 1: Electrode Pretreatment and Cleaning
  • Polish the Glassy Carbon Electrode (GCE) sequentially with 0.1 µm and 0.05 µm alumina slurry on a micro-cloth.
  • Rinse thoroughly with ultra-pure water after each polishing step.
  • Sonicate the electrode in ethanol and then ultra-pure water for 2 minutes each to remove any adsorbed alumina particles.
  • Electrochemically clean the GCE by performing cyclic voltammetry (e.g., from -1.0 V to +1.0 V) in clean supporting electrolyte until a stable voltammogram is obtained [2].
Step 2: Preparation of Solutions
  • Supporting Electrolyte / Deposition Solution: Prepare 0.1 M acetate buffer (pH 4.5) and add Bi³⁺ to a final concentration of 400 µg/L. This allows for the in-situ formation of the bismuth film during analysis.
  • Standard and Sample Solutions: Spike the supporting electrolyte with known concentrations of the target heavy metal ions (Cd²⁺, Pb²⁺, Cu²⁺). For real samples (e.g., water), a simple filtration and acidification to pH ~2 may be required before dilution with the acetate buffer.
Step 3: SWASV Measurement and Data Acquisition

The following workflow illustrates the key stages of the electrochemical analysis:

G Start Start Analysis Clean Electrode Cleaning and Pretreatment Start->Clean Deposition Pre-concentration / Deposition Potential: -1.2 V vs. Ag/AgCl Time: 120 s (with stirring) Clean->Deposition Equilibration Equilibration Period Time: 15 s (no stirring) Deposition->Equilibration Stripping Anodic Stripping Scan Potential: -1.2 V to -0.1 V SWV Parameters: Freq 25 Hz, Amp 25 mV Equilibration->Stripping Data Data Acquisition (Current vs. Potential) Stripping->Data Regeneration Electrode Regeneration Potential: -0.1 V for 30 s Data->Regeneration Regeneration->Deposition Repeat for next sample

Optimized SWASV Parameters:

Parameter Setting
Deposition Potential (Edep) -1.2 V
Deposition Time (tdep) 120 s (with solution stirring)
Equilibration Time 15 s (no stirring)
Stripping Scan Range -1.2 V to -0.1 V
Square Wave Frequency 25 Hz
Square Wave Amplitude 25 mV
Step Potential 5 mV
Data Analysis and Validation
4.1. Calibration and Quantification
  • Record stripping voltammograms for a series of standard solutions with known concentrations of each metal.
  • Measure the peak current for each metal at each concentration.
  • Construct a calibration curve by plotting peak current (µA) vs. concentration (µg/L). A typical calibration curve should demonstrate a strong linear relationship.

G RawData Raw SWASV Data (Current vs. Potential) PeakID Peak Identification (Cd ~ -0.8 V, Pb ~ -0.5 V, Cu ~ -0.1 V) RawData->PeakID PeakMeasure Measure Peak Current (Ip) for each metal and standard PeakID->PeakMeasure CalPlot Plot Calibration Curve Ip (µA) vs. Concentration (µg/L) PeakMeasure->CalPlot LODCalc Calculate LOD/LOQ LOD = 3*σ/S LOQ = 10*σ/S CalPlot->LODCalc Quantify Quantify Unknowns from calibration equation LODCalc->Quantify

4.2. Key Analytical Performance Metrics

The table below summarizes typical validation parameters expected for this method [5] [2] [4]:

Performance Characteristic Target Typical Outcome for BiF-GCE
Linearity (R²) > 0.995 > 0.998
Limit of Detection (LOD) < 1.0 µg/L Cd: ~0.1 µg/L, Pb: ~0.1 µg/L, Cu: ~0.2 µg/L
Repeatability (RSD, n=5) < 5% 2-4%
Recovery (Spiked Samples) 90-110% 95-105%

Calculations:

  • Limit of Detection (LOD): LOD = (3 × σ) / S, where σ is the standard deviation of the blank response, and S is the slope of the calibration curve.
  • Limit of Quantification (LOQ): LOQ = (10 × σ) / S [5].
Methodological Notes and Safety
  • Why Mercury is No Longer Recommended: Mercury is highly toxic, and its use poses significant health and environmental risks. International regulations (e.g., the Minamata Convention) restrict its use and encourage the adoption of safer alternatives [2] [6].
  • Advantages of Bismuth Film Electrodes: Bismuth is an environmentally friendly "green" element with low toxicity. Bismuth-film electrodes demonstrate comparable performance to mercury electrodes, with excellent sensitivity, well-defined and resolved peaks, and the ability to analyze in a wide potential window [2].
  • Interference and Matrix Effects: Complex sample matrices (e.g., soil extracts, biological fluids) can interfere. The method of Standard Addition is highly recommended for analyzing such samples to account for matrix effects.
  • Safety: Always consult the Safety Data Sheets (SDS) for all chemicals. Wear appropriate personal protective equipment (PPE) including a lab coat, safety glasses, and gloves. Acid digestion of samples should be performed in a fume hood.

Comparison with Other Modern Sensor Platforms

The following table compares the BiF-GCE with other advanced sensor technologies documented in recent literature, providing a broader context for methodological selection [1] [4].

Sensor Platform Modification / Key Feature Target Metals Reported LOD Key Advantage
Bismuth-Film GCE (This Protocol) In-situ BiF Cd, Pb, Cu, Zn < 0.5 µg/L Established, robust, "green" alternative
Graphene-Based Sensor AuNP/GR/L-cysteine composite Cd, Pb Sub-ppb level [1] High surface area, synergistic effects
Transition Metal Oxide Mo-doped WO₃ on Carbon Cloth Cd, Pb, Cu, Hg < 0.7 µg/L [4] Pre-enrichment-free operation, portable
Laser-reduced GO (LRGO) High surface conductivity Various Enhanced response [1] Improved electron transfer, versatile

References

Application Notes: Electrochemical Reduction on Mercury Electrodes with Oxalate Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Electrochemical reduction on mercury electrodes has been extensively studied for complex systems, particularly involving oxalate complexes of various metal ions. The reduction of tris–oxalate cobalt(III) complexes at dropping mercury electrodes (DME) serves as an excellent model system for understanding double layer effects on electrode kinetics in the presence of charged ligands. Recent research demonstrates that mercury electrodes offer unique advantages for studying these systems due to their high hydrogen overpotential, renewable surface, and well-understood interfacial properties [1] [2].

The electrochemical behavior of oxalate complexes is complicated by the presence of charged ligands that influence double layer structure. When labile metal complexes undergo electrochemical reactions, the attachment or splitting off of charged oxalate ligands introduces new charged species near the electrode surface, subsequently altering double layer structure and affecting reaction kinetics [1]. Understanding these effects is crucial for accurate interpretation of electrochemical data in both fundamental studies and applied contexts.

Experimental Protocols

Protocol 1: Electroreduction of Tris–oxalate Cobalt(III) Complexes

Materials and Equipment

  • Working electrode: Dropping Mercury Electrode (DME)
  • Reference electrode: Ag/AgCl/saturated NaCl (E = 0.201 V vs. SHE)
  • Counter electrode: Platinum wire
  • Cell system: Three-electrode glass cell with salt bridge
  • Chemicals: Potassium fluoride (supporting electrolyte), tris–oxalate cobalt(III) complexes [1]

Experimental Procedure

  • Prepare solutions of tris–oxalate Co(III) complexes at pH 6-7
  • Use potassium fluoride as supporting electrolyte at concentrations ranging from 0-0.1 M
  • Record dc cathodic polarographic curves
  • Perform measurements at varying potassium fluoride concentrations to observe double layer effects
  • Analyze two well-defined waves observed at half-wave potentials of 0.45-0.30 V and -0.70 to -0.90 V [1]

Key Observations

  • Proportionality of wave height to Co(III) concentration confirms diffusion-controlled process
  • First wave corresponds to Co(III)/Co(II) reduction
  • Double layer effects significantly impact reaction rates at low supporting electrolyte concentrations [1]
Protocol 2: Electrochemical Reduction of Isatic Acid

Materials and Equipment

  • Working electrode: Mercury electrodes
  • Media: Aqueous buffer solutions across pH range 0-13
  • Techniques: DC polarography, derivative DC polarography, differential pulse polarography [2]

Experimental Procedure

  • Prepare isatic acid from isatin by adding 0.7357 g isatin to 100 ml of 0.1 M sodium hydroxide
  • Wait for complete conversion (deep-violet to yellow color change, ~2 hours)
  • Conduct electrochemical measurements quickly to minimize reversion to isatin
  • Record three reduction waves (P1, P2, P3) across pH range
  • Use derivative plots for clearer wave separation [2]

Key Parameters

  • P1 wave potential range: -0.445 to -0.787 V vs. Ag/AgCl
  • Optimal pH conditions: Basic or neutral media for isatic acid stability
  • Critical consideration: Rapid measurement to prevent isatin reformation in acidic media [2]

Table 1: Electrochemical Reduction Waves for Isatic Acid at Mercury Electrodes

Wave Potential Range (V vs. Ag/AgCl) pH Dependence Electron Transfer
P1 -0.445 to -0.787 Shifts negatively with increasing pH 2-electron process
P2 -0.945 to -1.269 Independent of pH above pH 5
P3 -1.220 to -1.420 Independent of pH above pH 5

Data Analysis and Interpretation

Double Layer Effects and Kinetics

The electroreduction of tris–oxalate cobalt(III) complexes demonstrates significant double layer effects, particularly at low supporting electrolyte concentrations. The Frumkin correction of the general equation for electrochemical reaction rates provides a framework for interpretation, though nonlinear corrected Tafel plots suggest limitations in the simplest ψ1 correction approach [1].

Key factors influencing kinetics:

  • Screening effects: Positively charged aquated Co²⁺ ions from product dissociation participate in screening electric fields within the diffuse layer
  • Ligand dynamics: Splitting off of charged oxalate ligands during reduction introduces new charged species affecting double layer structure
  • Mechanistic considerations: The stoichiometric mechanism of chemical steps accompanying electrochemical reactions must be considered for accurate interpretation [1]

Table 2: Electrochemical Systems Studied at Mercury Electrodes with Oxalate

System Key Findings Experimental Conditions Reference
Tris–oxalate Co(III) zi = -1.1 to -2.2 (vs. expected -3); product dissociation affects double layer KCl/K₂C₂O₄ electrolytes; DME [1]
Isatic acid Three reduction waves; stability in basic/neutral media pH 0-13; various buffer systems; DME [2]
N-formylkynurenine Electrochemical reduction characterized Aqueous media; mercury electrodes [3]

Technical Considerations and Limitations

Electrode Stability and Experimental Constraints

Mercury electrodes present specific challenges when working with oxalate complexes:

  • pH considerations: Strongly acidic conditions often necessary for oxalic acid reduction promote hydrogen evolution reaction (HER) and further reduction of intermediates [4]
  • Potential disparities: Standard reduction potential of oxalic acid to glyoxylic acid (E = -0.363 V vs. SHE) is approximately 1 V more cathodic than nitrate reduction pathways, creating competitive direct reduction of N-substrates [4]
  • Complex stability: Labile oxalate complexes may dissociate, releasing charged species that alter double layer structure and complicate kinetics interpretation [1]
Methodological Limitations
  • Frumkin correction applicability: Nonlinear corrected Tafel plots in some systems question universal validity of ψ1 correction
  • Product interference: Dissociation products (e.g., Co²⁺ ions) participate in electric field screening, complicating double layer effects analysis [1]
  • Chemical stability: Compounds like isatic acid reversibly convert to other forms (isatin) in acidic media, requiring careful timing of measurements [2]

Experimental Workflow

The diagram below outlines the general workflow for electrochemical reduction studies on mercury electrodes with oxalate complexes:

workflow Start Experiment Planning Prep Solution Preparation pH adjustment, deaeration Start->Prep Define parameters Electrode Electrode Setup DME, reference, counter Prep->Electrode Prepare cell Measurement Electrochemical Measurement Polarography, voltammetry Electrode->Measurement Initialize experiment Analysis Data Analysis Kinetics, double layer effects Measurement->Analysis Process data Interpretation Mechanistic Interpretation Analysis->Interpretation Draw conclusions

Conclusion and Best Practices

Electrochemical reduction studies on mercury electrodes with oxalate complexes provide valuable insights into double layer effects and reaction mechanisms. Key recommendations include:

  • Careful pH control: Maintain appropriate pH to balance substrate stability against HER competition
  • Supporting electrolyte optimization: Use sufficient supporting electrolyte concentration while recognizing potential specific adsorption effects
  • Time-sensitive measurements: Conduct experiments rapidly for chemically labile compounds
  • Comprehensive data interpretation: Consider both electrochemical and chemical steps in mechanism elucidation

The protocols outlined herein enable researchers to systematically investigate electrochemical reduction processes involving oxalate complexes at mercury electrodes, contributing to advanced understanding of interfacial processes and complex electrochemical systems.

References

controlled potential electrolysis for mercury(I) generation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Controlled Potential Electrolysis (CPE)

Controlled Potential Electrolysis (CPE), or potentiostatic coulometry, is an electrochemical technique where the potential of a working electrode is held constant to drive the complete oxidation or reduction of an analyte [1] [2]. The core principle is the application of Faraday's law: the total charge passed during electrolysis is directly proportional to the moles of substance converted [1].

Key Quantitative Relationships

The table below summarizes the core quantitative relationships and parameters in a CPE experiment.

Parameter/Variable Relationship/Description Application in Analysis
Faraday's Law ( Q = nFN ) Calculating moles of analyte ((N)) or electrons transferred/molecule ((n)) [1].
Total Charge ((Q)) ( Q = \int i(t) dt ) Found by integrating current over time [1].
Net Charge ( Q_{\text{net}} = Q - (I_{\text{end}} \times t) ) Used to subtract background charge for more accurate calculations [1].

Key Experimental Parameters:

  • Potential: Set ~200 mV beyond the redox potential of the target analyte (determined via cyclic voltammetry) to ensure mass-transport-limited rate [1].
  • Electrolysis Time: Can be terminated based on a Time Limit, Charge Limit, Minimum Current Limit, or a current ratio (Ratio - PPT) [1].
  • Sample Interval: Determines data resolution (e.g., 0.05 to 60 seconds) [1].

CPE Experimental Setup & Considerations for Mercury Speciation

A standard CPE setup requires specific configurations to achieve high conversion efficiency, especially for complex analyses like mercury speciation.

Electrode System and Cell Configuration A three-electrode system (working, counter, reference) with a potentiostat is used for precise potential control [2]. The table below outlines the critical components and considerations.

Component Requirements & Considerations
Working Electrode Large surface area (e.g., Pt gauze, reticulated vitreous carbon, mercury pool). Material choice depends on required potential window [1] [2].
Counter Electrode Large surface area (e.g., Pt coil or gauze). Must be isolated from the working electrode compartment (e.g., with a membrane or salt bridge) to prevent interference [1] [2].
Solution & Mass Transport Solution is stirred to enhance mass transport to the electrode. The cell volume should be relatively small to shorten electrolysis time [1] [2].

Insights from Mercury Electrochemistry Research While direct references to Hg(I) generation are limited, research on mercury speciation using electrochemical vapor generation (ECVG) offers valuable insights:

  • Electrode Material is Critical: The choice of cathode material significantly impacts the reduction efficiency of different mercury species. For example, one study found Pt and gold particle-deposited glassy carbon (Au/GCE) electrodes highly effective [3].
  • Catalysts and Modifiers: Electrode surface modification can be crucial. The Au/GCE electrode demonstrated excellent catalytic properties for converting methylmercury (CH₃Hg⁺) to vapor, attributed to efficient electron transport and a strong response current [3].
  • Controlling Electrochemical Parameters: By carefully controlling parameters like potential, it is possible to achieve either consistent or distinct signals for different mercury species (e.g., Hg²⁺ vs. CH₃Hg⁺), enabling speciation analysis without chromatography [3].

Proposed General Protocol for Mercury CPE

This protocol synthesizes general CPE practices with insights from mercury electrochemistry.

Step 1: Preliminary Voltammetry

  • Perform cyclic voltammetry (CV) with your mercury solution to identify the redox potential for the Hg(II)/Hg(I) couple.

Step 2: Instrument and Electrode Preparation

  • Potentiostat Setup: Configure for CPE mode.
  • Working Electrode: Select based on preliminary CV. A mercury film electrode or gold-modified electrode may be suitable. Polish and clean solid electrodes beforehand.
  • Counter Electrode: Use a Pt gauze electrode.
  • Reference Electrode: Use a stable reference electrode (e.g., Ag/AgCl).
  • Cell Assembly: Place the counter electrode in a separate compartment (fritted glass or ion-exchange membrane). Add the electrolyte solution and analyte.

Step 3: Experiment Configuration

  • Set the applied potential approximately 200 mV more negative than the Hg(II)/Hg(I) reduction potential identified by CV [1].
  • Define a Time Limit (e.g., 30-60 min) and set a current ratio limit (e.g., 10-20 PPT) to automatically end the experiment when the current decays to 1-2% of its initial value [1].
  • Set the sample interval (e.g., 1 second) for data resolution [1].

Step 4: Running the Experiment

  • Start stirring the solution.
  • Initiate the CPE experiment. Monitor the current decay over time.
  • The experiment ends automatically when the stopping criterion is met.

Step 5: Data Analysis

  • Integrate the current-time data to obtain the total charge ((Q)).
  • Calculate the net charge ((Q_{\text{net}})) by subtracting the background charge [1].
  • Use Faraday's law ((N = Q_{\text{net}} / nF)) to determine the moles of Hg(I) generated. The value of n would be 1 for the Hg(II) to Hg(I) reduction.

Troubleshooting and Best Practices

Issue Potential Cause Suggested Solution
Slow Current Decay Inefficient mass transport. Increase stirring rate; use a larger working electrode [2].
Inconsistent Results Unstable electrode surface or interfering reactions. Re-polish/clean working electrode; check counter electrode isolation; verify applied potential is optimal [1] [3].
High Background Current Competing side reactions (e.g., solvent/electrolyte breakdown). Ensure applied potential is not too extreme; use a cleaner electrolyte [1] [2].
Low Conversion Efficiency Unsuitable electrode material. Investigate alternative electrode materials (e.g., Pt, Au) or surface modifications [3].

Workflow and System Diagrams

The following diagrams, created using Graphviz, illustrate the core concepts and experimental setup.

Diagram 1: Conceptual Workflow of a CPE Experiment

This diagram outlines the logical flow of a CPE experiment from setup to data analysis.

CPE_Workflow Start Start CPE Experiment Setup System Setup - 3-Electrode Cell - Potentiostat - Stirred Solution Start->Setup ApplyPotential Apply Constant Potential (E) Setup->ApplyPotential Monitor Monitor Current (i) over Time (t) ApplyPotential->Monitor Integrate Integrate i-t curve to find Total Charge (Q) Monitor->Integrate Calculate Apply Faraday's Law Q = n F N Integrate->Calculate End End Calculate->End

Diagram Title: CPE Experimental Workflow

Diagram 2: Three-Electrode CPE System Setup

This diagram details the components and connections in a standard three-electrode CPE cell.

CPECell cluster_cell Electrochemical Cell WE            Working Electrode (WE)e.g., Pt Gauze, Hg Pool         REF            Reference Electrode (REF)e.g., Ag/AgCl         Pot Potentiostat REF->Pot Measures V CE            Counter Electrode (CE)Pt Coil (in isolated tube)         Solution Stirred Solution Analyte + Electrolyte Pot->WE Controls Pot->CE Completes Circuit

Diagram Title: Three-Electrode CPE Cell Setup

Conclusion

Developing a robust CPE protocol for Hg(I) generation is an advanced application. Success will depend heavily on empirical optimization, particularly of the working electrode material and the applied potential, based on initial voltammetric characterization of your specific system.

References

improving dimercury(I) oxalate yield and purity

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Optimization Parameters Table

For quick reference, here are the key parameters for the classical precipitation synthesis route that significantly impact the yield and purity of Dimercury(I) Oxalate [1].

Parameter Optimal Condition Effect on Yield/Purity
Reaction pH 3.0 - 5.0 Yield: Maximized (85-95%) in this range. Lower pH reduces C₂O₄²⁻ availability; higher pH promotes Hg₂²⁺ hydrolysis, forming impurities [1].
Reaction Temperature Ambient (25°C) to 40-50°C Higher temperatures can accelerate the reaction but do not necessarily compromise quality. Reaction is typically complete within 2-6 hours [1].
Reactant Stoichiometry Slight excess of oxalic acid (5-10 mol%) Ensures more complete conversion of the valuable mercury(I) precursor [1].
Mixing Intensity Vigorous stirring Promotes uniform nucleation, leading to a more consistent precipitate [1].

Troubleshooting Common Problems

Here are solutions to specific issues you might encounter during the synthesis.

  • Problem: Low Product Yield

    • Cause & Solution: The most common cause is operating outside the optimal pH window of 3.0 to 5.0. Use a pH meter and adjust with dilute nitric acid to stay within this range. A slight excess of oxalic acid (5-10%) also drives the reaction to completion [1].
  • Problem: Poor Product Purity (Impurities)

    • Cause & Solution: Impurities often arise from the hydrolysis of Mercury(I) ions at high pH (>7.0) or co-precipitation of other species. Maintain the reaction pH below 5.0. Implementing the recrystallization purification from warm, dilute nitric acid (0.1-0.5 M) effectively removes common impurities, achieving 98-99% purity [1].
  • Problem: Formation of Mercury(II) Oxalate Impurities

    • Cause & Solution: The Mercury(I) ion (Hg₂²⁺) can disproportionate into Hg⁰ and Hg²⁺. Ensure your starting material, Mercury(I) nitrate, is fresh and properly stored. Conduct the synthesis away from strong light, as photochemical reactions can promote reduction and decomposition [2].

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective method to purify crude this compound?

    • A1: The most effective method is recrystallization from dilute nitric acid. Dissolve the crude product in warm (50-60°C) 0.1-0.5 M nitric acid, then slowly cool the solution. This method achieves high purity (98-99%) by leveraging the compound's selective solubility [1].
  • Q2: How should I store the purified product to ensure its stability?

    • A2: The purified product should be dried at 60°C under reduced pressure to remove moisture without causing decomposition. This compound is stable up to 200-250°C, after which it decomposes to metallic mercury and carbon dioxide. Store the dry solid in a sealed, dark container in a cool, well-ventilated area [1].
  • Q3: Besides classical precipitation, are there alternative synthesis methods?

    • A3: Yes, an electrochemical synthesis pathway exists. It uses a mercury electrode in an electrolytic cell with an oxalate-containing electrolyte. This method offers superior control over product morphology and purity but requires extended reaction times (12-24 hours) and gives lower yields (60-75%), making it less practical for large-scale production [1].

Detailed Experimental Protocol

This section provides a step-by-step guide for the classical precipitation and purification of this compound.

Synthesis of this compound via Classical Precipitation

The following workflow outlines the key stages of synthesis and purification. The subsequent text provides detailed instructions for each step.

Start Synthesis Start Synthesis Prepare Reactants Prepare Reactants Start Synthesis->Prepare Reactants Control Reaction pH Control Reaction pH Prepare Reactants->Control Reaction pH Precipitate Product Precipitate Product Control Reaction pH->Precipitate Product Initial Isolation Initial Isolation Precipitate Product->Initial Isolation Purification Decision Purification Decision Initial Isolation->Purification Decision Crude Product Obtained Recrystallization\n(Highest Purity) Recrystallization (Highest Purity) Purification Decision->Recrystallization\n(Highest Purity) Requires >98% Purity Wash Protocol\n(Good Purity) Wash Protocol (Good Purity) Purification Decision->Wash Protocol\n(Good Purity) Requires ~95% Purity Final Drying Final Drying Recrystallization\n(Highest Purity)->Final Drying Wash Protocol\n(Good Purity)->Final Drying Pure Hg₂C₂O₄\n(Stable Product) Pure Hg₂C₂O₄ (Stable Product) Final Drying->Pure Hg₂C₂O₄\n(Stable Product)

Procedure:

  • Prepare Reactants: Dissolve mercury(I) nitrate in deoxygenated water. In a separate vessel, dissolve a 5-10 mol% excess of oxalic acid in water [1].
  • Control Reaction pH: Place the oxalic acid solution under vigorous stirring. Slowly add the mercury(I) nitrate solution. Use a pH meter and adjust to pH 3.0-5.0 using dilute nitric acid. This is a critical step [1].
  • Precipitate Product: Continue stirring the reaction mixture at ambient temperature (25°C) for 2-6 hours. The insoluble this compound will form as a precipitate [1].
  • Initial Isolation: After the reaction is complete, isolate the solid product by vacuum filtration using a fine-porosity filter [1].
Purification Methods
  • For Highest Purity (98-99%): Recrystallization [1]

    • Transfer the crude wet solid to a flask.
    • Add warm (50-60°C) 0.1-0.5 M dilute nitric acid and stir to dissolve.
    • Allow the solution to cool slowly to room temperature, ideally at a rate of 0.5-1.0°C per hour, to promote the growth of high-purity crystals.
    • Collect the recrystallized product by vacuum filtration.
  • For Good Purity (95-97%): Wash Protocol [1]

    • Keep the crude product in the filtration apparatus.
    • Wash the solid cake with 3-5 cycles of fresh deionized water to remove soluble impurities and byproducts.
    • A final wash with acetone or ethanol can help remove trace organic contaminants and facilitate faster drying.

Final Drying: Regardless of the purification method, dry the purified solid at 60°C under reduced pressure (vacuum oven) until a constant weight is achieved. This ensures moisture removal without thermal decomposition [1].

References

controlling crystal morphology in dimercury(I) oxalate

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Approaches and Transferable Principles

While direct information on dimercury(I) oxalate is unavailable, research on other oxalate systems offers valuable insights and methodologies that could be adapted for your work. The following table summarizes key control parameters from the literature that are likely relevant to your research.

Control Parameter Effect on Crystal Morphology Example from Literature
Additives / Inhibitors Specific molecules can selectively inhibit growth on certain crystal faces, modifying the final shape and phase. [1] [2] Myo-inositol hexakisphosphate (IP6) analogues inhibit calcium oxalate formation. [1] Citric acid promotes weddellite (dihydrate) over whewellite (monohydrate) in calcium oxalate. [2]
Chemical Environment The ratio of constituent ions (e.g., Ca:Ox) and pH can determine which crystalline phase is thermodynamically favored. [3] [2] A high Ca:Ox ratio favored calcium oxalate dihydrate (COD) formation, while lower ratios led to a mixture with the monohydrate (COM). [3]
Synthesis Method The technique used (e.g., coprecipitation, ultrasound-assisted) impacts nucleation, growth, and particle uniformity. [4] Ultrasound-assisted synthesis produced hollow-shaped or nanoscale iron oxalate with mixed crystal phases, due to cavitation effects. [4]
Fluid Dynamics Flow conditions can influence ion diffusion and crystal growth pathways, especially in confined spaces. [3] In microfluidic devices simulating kidney ducts, laminar flow conditions affected the growth of calcium oxalate crystals. [3]

Based on these general principles, here is a logical workflow you could adapt and test for controlling this compound crystal morphology. This diagram outlines a systematic, iterative experimental approach:

D Start Define Target Morphology A Design Experiment (Synthesis Method, Hg:Oxalate Ratio, Additives, pH) Start->A B Execute Synthesis A->B C Characterize Product (XRPD, SEM) B->C D Evaluate Results (Morphology, Phase Purity, Yield) C->D E Target Achieved? D->E F Success E->F Yes G Troubleshoot & Iterate E->G No G->A

Suggested Troubleshooting Steps

If your experiments with this compound do not yield the desired crystals, you can systematically investigate the following areas, guided by the principles above:

  • Problem: Uncontrolled or Unwanted Crystal Habit

    • Check Ionic Concentrations and Ratio: Systemically vary the molar ratio of mercury(I) to oxalate ions in your precursor solutions. This is a primary factor influencing which crystal phase and morphology are favored. [3] [2]
    • Investigate Additives: Explore the use of organic molecules or ions that might act as growth modifiers. Look for compounds that can bind selectively to different crystal faces of this compound. The success with citrate and phosphates for calcium oxalate provides a starting point for brainstorming. [1] [2]
    • Modify Synthesis Technique: If using simple precipitation, consider alternative methods like ultrasound-assisted synthesis, which can enhance mass transfer and produce more uniform particles with controlled structures. [4]
  • Problem: Low Reproducibility Between Batches

    • Control Fluid Dynamics: Ensure consistent mixing speeds and methods during precipitation. For more advanced control, microfluidic reactors can provide highly reproducible laminar flow conditions, leading to more consistent crystal growth. [3]
    • Standardize Protocols: Meticulously control and record all parameters, including temperature, pH, addition rate of reagents, and aging time. Even small, unrecorded variations can lead to significant differences in outcome.

References

preventing mercury(II) impurities in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Question Possible Cause Recommended Solution
How can I prevent Hg(II) loss from dilute standard solutions? Adsorption to container walls (especially polyethylene) and/or volatilization [1]. Acidify solution with 2% HCl + 2% H₂O₂; use glass or quartz containers for storage [1].
My Hg(II) analysis shows inconsistent, low recovery. Sample instability, container adsorption, or incomplete digestion/extraction [1]. Use stabilized acid mixtures (HCl/H₂O₂) in appropriate containers; ensure complete sample preparation [1].
I need to remove Hg(II) from aqueous waste efficiently. Use of low-capacity or non-selective adsorbents; suboptimal process parameters [2] [3] [4]. Use a selective adsorbent like DHLA@Fe₃O₄ Nanoclusters; optimize pH (often 4.5-7.0) and contact time [2] [5] [3].
How can I quickly detect Hg(II) contamination in a sample? Lack of a simple, visual detection method. Use TPE-S chemodosimeter test strips for immediate color change (colorless to purple); detection limit ~0.1 µM [6].

Methods for Hg(II) Removal & Analysis

Here is a comparison of effective methods for the removal and detection of mercury(II) ions.

Adsorbents for Hg(II) Removal from Water

The following table summarizes the performance of various advanced adsorbents [2] [3] [4].

Material Saturation Capacity (mg/g) Key Advantages Optimal Conditions
CPP Nanofiber Membrane (Chitosan/PEI/PCL) Not explicitly stated (High efficiency) High porosity, biocompatibility, reusable, engineered for metal binding [2]. pH ~7.0; optimized via BBD model [2].
DHLA@Fe₃O₄ Nanoclusters 215.5 Rapid magnetic separation (<2 min), high selectivity, reusable (5 cycles) [3]. pH ~6.0 [3].
Partially Reduced Graphene Oxide (rGO) 110.2 Fast removal (75% in 20 min), green synthesis, high surface area [4]. --
Methods for Hg(II) Detection

This table outlines a sensitive method for visually detecting mercury ions [6].

Method Principle Detection Limit (in solution) Key Feature
TPE-S Chemodosimeter Test Strip Hg²⁺-promoted deprotection & ketone-enol isomerization causes color change [6]. 0.1 µM (as test strip) Naked-eye detection without equipment; high selectivity [6].

Detailed Experimental Protocols

Protocol 1: Hg(II) Removal Using DHLA@Fe₃O₄ Nanoclusters

This protocol is adapted from the high-performance magnetic adsorbent study [3].

  • Synthesis of Fe₃O₄ NCs: Use a hydrothermal method. Mix iron(III) chloride hexahydrate (FeCl₃·6H₂O) and sodium acetate (NaAc) in a solvent system of edible mushroom extract and propylene glycol. Heat in an autoclave at 200°C for 8 hours [3].
  • Functionalization: Stir the synthesized Fe₃O₄ NCs with dihydrolipoic acid (DHLA) in ethanol to obtain DHLA@Fe₃O₄ NCs [3].
  • Adsorption Procedure:
    • Add a known amount of DHLA@Fe₃O₄ NCs to the Hg(II)-containing aqueous solution.
    • Adjust the pH of the solution to approximately 6.0.
    • Stir the mixture to allow adsorption. The NCs rapidly separate in under 2 minutes with an external magnet [3].
  • Regeneration: The nanoclusters can be regenerated with mild acid treatment and reused for at least 5 cycles with high efficiency [3].
Protocol 2: Visual Detection of Hg(II) Using TPE-S Test Strips

This protocol is based on the innovative chemodosimeter study [6].

  • Preparation of Test Strips: Immerse filter paper into a solution of the TPE-S probe molecule and allow it to dry [6].
  • Detection:
    • Dip a TPE-S test strip into the aqueous sample solution.
    • An immediate color change from colorless to purple indicates the presence of Hg(II) ions.
    • The visual detection limit is as low as 0.1 µM (≈ 20 µg/L) in aqueous solution [6].
  • Mechanism: Hg²⁺ triggers a deprotection reaction, forming a ketone intermediate that tautomerizes to a colored enol form, amplifying the signal [6].

Workflow Diagrams

Experimental Workflow for Hg(II) Removal

G Start Start: Hg(II) Contaminated Solution A1 Select Removal Method Start->A1 A2 e.g., Adsorption with DHLA@Fe₃O₄ NCs A1->A2 A3 Adjust pH to ~6.0 A2->A3 A4 Add Adsorbent & Stir A3->A4 A5 Magnetic Separation A4->A5 A6 Treated Effluent A5->A6 End Hg(II)-Loaded Adsorbent for Safe Disposal A5->End

Hg(II) Detection with TPE-S Test Strip

G B1 TPE-S Test Strip (Colorless) B2 Dip in Sample Solution B1->B2 B3 Hg²⁺ Ions Present? B2->B3 B4 No Reaction Strip Remains Colorless B3->B4 No B5 Hg²⁺-Promoted Deprotection B3->B5 Yes B6 Ketone-Enol Tautomerization B5->B6 B7 Positive Result Strip Turns Purple B6->B7

References

Troubleshooting Guide: Reaction Time & Precipitation Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Cause Suggested Solution Reference & Rationale
Incomplete Precipitation Low oxalate concentration; Insufficient reaction time. Ensure oxalate is in stoichiometric excess; Optimize and validate mixing time. [1]
Formation of Mercury Metal (Hg⁰) Presence of strong reducing agents. Avoid using strong reducing agents (e.g., sodium borohydride) near the reaction. [2]
Poor Filtration & Product Purity Formation of amorphous or colloidal solids. Control the rate of precipitant addition and mixing speed to promote larger, more uniform crystals. [1]
Difficulty Removing Mercury Formation of stable Sr-Hg or other intermetallic compounds. Use roasting additives like NaOH or reducing agents to decompose complex mercury species. [2]

Experimental Protocol: A General Framework

The following workflow outlines a systematic approach to optimize your precipitation reaction. The diagram shows the key parameters to test and how they guide your experimental path.

Start Start Optimization P1 Define Baseline: - Hg Concentration - Oxalate:Hg Ratio - Temperature - Mixing Time Start->P1 P2 Vary One Parameter (DoE Recommended) P1->P2 P3 Analyze Precipitate: - Yield - Purity (XRD) - Morphology (SEM) P2->P3 P4 Results Meet Target? P3->P4 P5 Optimization Complete P4->P5 Yes P6 Refine Parameters Based on Results P4->P6 No P6->P2 Iterate

Key Parameters to Systematically Vary:
  • Oxalate to Mercury Molar Ratio: Start with a stoichiometric calculation for Hg₂C₂O₄, but systematically test excess oxalate (e.g., 1.1x to 1.5x theoretical) to drive the reaction to completion [1].
  • Reaction Time: The workflow treats reaction time as a primary variable. Test a range from minutes to several hours, analyzing yield and purity at each interval to find the point of diminishing returns.
  • pH and Ionic Strength: The solubility and nucleation of oxalate salts are highly dependent on solution chemistry [3]. Buffer your solution to control pH and systematically investigate its effect.
  • Temperature: Conduct tests at different controlled temperatures (e.g., room temperature, 4°C, 37°C). Higher temperatures generally increase reaction kinetics but may affect the product's crystallinity and purity.

Key Insights and Conclusion

A critical insight from recent literature is that mercury in waste systems can form strongly bound intermetallic compounds (e.g., Sr-Hg), which require high temperatures (>800°C) or specific additives like NaOH for decomposition [2]. If your precursor materials contain other metals, this could be a factor in poor precipitation yields.

I hope this structured guide provides a solid foundation for your experimental optimization. The most effective approach will be a systematic investigation of the key parameters outlined above.

References

washing protocols for dimercury(I) oxalate purification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Compound and Its Hazards

Mercury compounds are highly toxic, and handling them requires extreme caution. The information below summarizes the primary health risks associated with exposure, which should inform all safety protocols in the lab.

Form of Mercury Primary Exposure Route Primary Health Effects & Toxicity
Elemental Mercury (Hg⁰) [1] Inhalation of vapor Target organs: central nervous system (CNS) and kidneys. Effects: tremors, irritability, nervousness, hallucinations, acute renal failure [1].
Inorganic Mercury Compounds [1] Ingestion Highly irritating to the GI tract; can cause abdominal pain, vomiting, diarrhea, necrosis of the intestinal mucosa, and acute renal failure [1].
Organic Mercury (Alkyl Compounds) [2] Inhalation, skin contact Extremely toxic; the revised IDLH (Immediately Dangerous to Life or Health) concentration is 2 mg/m³ (as Hg) [2].

Suggested Alternative Approaches

Since a direct protocol is unavailable, here are some constructive steps you can take to develop a safe and effective purification method:

  • Consult General Oxalate Purification Literature: The methods for purifying and washing metal oxalates often share common principles. Reviewing procedures for other, more common metal oxalates (e.g., zinc, calcium) can provide a foundational workflow. These typically involve steps like digestion, filtration, and washing with specific solvents (like water, acetone, or ethanol) to remove impurities without dissolving the product [3].
  • Analyze Physical and Chemical Properties: The development of a washing protocol depends on the solubility and stability of the compound.
    • Solubility: You will need to investigate the solubility of dimercury(I) oxalate in various solvents (e.g., cold water, hot water, organic solvents) to choose a wash liquid that removes impurities without significant product loss.
    • Stability: Understanding the compound's stability against factors like heat and light is critical to avoid decomposition during purification. One study on the thermal decomposition of anhydrous mercury oxalate suggests that it decomposes into metal and CO₂ [4], which is an important consideration if drying the product is part of your process.
  • Prioritize Established Safety Protocols: Given the high toxicity of mercury, all handling must be conducted in a fume hood with appropriate personal protective equipment (PPE), including gloves and lab coats. Rigorous containment and proper disposal of all waste are non-negotiable [5] [1].

Workflow for Developing a Custom Protocol

The diagram below outlines a logical approach to creating your own washing protocol based on the principles above.

Start Start: Need to Purify This compound Step1 1. Literature Review & Safety Assessment Start->Step1 Step2 2. Analyze Properties (Solubility, Stability) Step1->Step2 Step3 3. Design Washing Protocol (Select Solvents, Conditions) Step2->Step3 Step4 4. Execute in Controlled Lab (Fume Hood, Full PPE) Step3->Step4 Step5 5. Analyze Product Purity (e.g., with LC-MS) Step4->Step5 Step6 6. Refine & Optimize Protocol Step5->Step6 If Purity Insufficient Step5->Step6 If Purity Acceptable

References

dimercury(I) oxalate drying conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Drying Conditions & Thermal Stability

The table below summarizes the key parameters for drying and the thermal stability of dimercury(I) oxalate.

Parameter Recommended Condition / Value Notes & Context
Drying Temperature 60 °C under reduced pressure Controlled drying provides optimal moisture removal without thermal decomposition [1].
Thermal Decomposition Onset 200 - 250 °C Above this temperature range, the compound decomposes into metallic mercury and carbon dioxide [1].

Experimental Protocols

The search results do not contain a dedicated troubleshooting guide, but they do provide established methods for handling and purifying the compound, which are key to preventing common issues.

Purification and Drying Protocol

For high-purity applications, the following recrystallization and drying procedure is recommended [1]:

  • Dissolution: Dissolve crude this compound in warm (50-60 °C) dilute nitric acid (0.1-0.5 M).
  • Crystallization: Slowly cool the solution at a rate of 0.5-1.0 °C/hour to promote the growth of larger, purer crystals.
  • Separation: Recover the crystals via vacuum filtration using a fine-porosity filter.
  • Washing: Wash the crystals with deionized water (3-5 cycles) or organic solvents like acetone to remove soluble impurities and residual water.
  • Drying: Dry the pure product at 60 °C under reduced pressure.

This workflow outlines the key steps for the safe drying and handling of this compound:

Start Start Drying Protocol Step1 Dry at 60°C under reduced pressure Start->Step1 Step2 Confirm product is dry Step1->Step2 Caution Critical Stability Notes Step1->Caution Step3 Store in borosilicate glass with 5% HNO₃ matrix Step2->Step3 C1 Decomposition occurs above 200-250°C Caution->C1 C2 Avoid basic media (forms insoluble carbonate) C1->C2 C3 Avoid LDPE for long-term storage of dilute solutions C2->C3

Frequently Asked Questions

What happens if this compound is heated above 250°C? It undergoes thermal decomposition, producing metallic mercury and carbon dioxide [1].

What is the best container for storing mercury-containing solutions? For long-term storage, especially of standard solutions, borosilicate glass is required. Solutions in a 5% nitric acid matrix are stable for years in glass. Low-density polyethylene (LDPE) is not suitable for dilute solutions as it can lead to significant mercury loss over time [2].

In what chemical media is mercury (and thus its compounds) unstable? Mercury is generally stable in nitric acid. However, you should avoid basic media, as this can lead to the formation of insoluble basic carbonates or other salts. Common insoluble mercury compounds include the sulfide, oxalate, phosphate, and iodide [2].

Important Handling Notes

  • Solubility: this compound has extremely low solubility in water (Ksp = 1.75 × 10⁻¹³), which is the basis for its classical precipitation synthesis [1].
  • pH Sensitivity: During synthesis, the pH of the reaction medium is critical. Optimal precipitation occurs in a slightly acidic pH range of 3.0-5.0. Outside this range, yields and purity can drop significantly [1].

References

overcoming low yield in dimercury(I) oxalate electrochemical synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Factors for Optimization

The table below summarizes critical parameters that influence the yield and efficiency of electrochemical oxalate synthesis, based on recent research.

Factor Impact on Yield & Efficiency Recommended Practices from Literature
Electrode Material Directly impacts reaction pathway, selectivity, and stability. [1] [2] Lead (Pb) electrodes are widely used and effective. Ensure surface pretreatment (e.g., applying a brief potential in H₂SO₄) to activate the surface. [2]
Electrolyte & Solvent Water content is a major cause of low yield, promoting unwanted side reactions. [2] [3] Use anhydrous aprotic solvents like propylene carbonate (PC) or acetonitrile. [2] [3] Employ hydrophobic ionic salts (e.g., TEACl, TBAP) as supporting electrolytes. [2]
Applied Potential Controls the reduction rate and product distribution. Over-reduction forms glyoxylic/glycolic acid. [3] Optimize for a balance between rate and selectivity. In non-aqueous systems, potentials around -2.5 V vs. Ag/AgCl are common for oxalate. [2]
Reaction Design Simultaneous reduction of multiple precursors can lead to inefficient coupling of intermediates. [1] Consider a two-step tandem process: produce the key intermediate (e.g., glyoxylic acid) first, then introduce the second reactant for coupling. [1]
Analytical Validation Incorrect yield calculation due to unaccounted side products or analytical errors. [3] Use calibrated HPLC for product quantification. [2] Track major byproducts (formate, glycolate, glyoxylate) to understand selectivity losses. [3]

Detailed Methodologies from Recent Research

Here are specific experimental protocols from recent studies that achieved high oxalic acid yields, which you can adapt for your synthesis.

1. High-Efficiency Oxalic Acid Synthesis in a Non-Aqueous H-Cell [2] This protocol achieved up to 90% Faradaic Efficiency (FE) for oxalic acid by meticulously controlling water content.

  • Electrode System: Pb wire cathode, Pt wire anode, Ag/AgCl reference electrode.
  • Electrolyte: Anhydrous Propylene Carbonate (PC) with 0.7 M Tetraethylammonium chloride (TEACl) as the catholyte. The anolyte was 0.5 M H₂SO₄ in water, separated by a Nafion-117 membrane.
  • Electrolysis Protocol: The catholyte was saturated with CO₂ by bubbling for 1 hour. Electrolysis was performed in potentiostatic mode at -2.5 V vs. Ag/AgCl for 5 hours.
  • Critical Step: The glassware and electrolyte were rigorously dried. The study noted that FE dropped as water transported from the anode, highlighting the need for excellent water management.

2. Optimized Synthesis Using a Homogeneous Catalyst [3] This study used benzonitrile as a catalyst to achieve a record formation rate of oxalic acid.

  • Electrode System: Pb cathode.
  • Electrolyte: Propylene Carbonate with Tetramethylammonium chloride (TMACl) as the supporting electrolyte.
  • Catalyst: Benzonitrile was added as a homogeneous electrocatalyst.
  • Electrolysis Protocol: Applied a potential of -2.46 V vs. SHE, achieving a higher current density and improved oxalate formation rate compared to catalyst-free systems.

3. Tandem Strategy for Complex Electro-synthesis [1] While focused on glycine, this study provides a powerful framework for complex syntheses where direct one-pot methods yield poor results.

  • Core Principle: Separate a complex electrochemical reaction into distinct, optimized steps.
  • Workflow:
    • Step 1: Reduce oxalic acid to a key intermediate (glyoxylic acid) at a Pb electrode, maximizing its yield.
    • Step 2: Introduce nitrate to the reaction mixture to reduce it to hydroxylamine.
    • Coupling: The pre-formed intermediates then react to form the final product.

This approach prevents competition between different reduction reactions and avoids the depletion of unstable intermediates. The following diagram illustrates this logical separation.

tandem_process Start Poor Yield in One-Pot Reaction Diagnose Diagnosis: Competing reactions and intermediate instability Start->Diagnose Strategy Strategy: Implement Two-Step Tandem Process Diagnose->Strategy Step1 Step 1: Optimized Reduction E.g., Oxalic Acid → Glyoxylic Acid Strategy->Step1 Step2 Step 2: Introduce Second Reactant E.g., Add Nitrate Solution Step1->Step2 High-yield intermediate Step3 Step 3: Coupling & Final Reduction Form Final Product Step2->Step3 Controlled reaction

Recommended Troubleshooting Path

Based on the gathered information, I suggest you focus your efforts in the following order:

  • Verify Electrolyte Dryness: This is the most common culprit for low oxalate yields. Ensure your solvent and supporting electrolyte are strictly anhydrous. Consider the H-cell setup from [2] to physically separate the aqueous anolyte from the non-aqueous catholyte.
  • Characterize Your Electrode: Confirm your mercury electrode is clean and active. Look for signs of passivation or deactivation during electrolysis.
  • Profile Your Reaction: Systematically vary the applied potential and analyze for all possible byproducts. This will help you identify if your yield loss is due to over-reduction or other side reactions.
  • Consider a Tandem Approach: If your synthesis involves two complex electrochemical steps, adapting the two-step strategy from [1] could be the key to achieving a high yield.

References

Theoretical Background: Why Mercury(I) Oxalate is Prone to Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Mercury(I) (Hg₂²⁺) is a dimercury cation, meaning two Hg+ ions are covalently bonded. This unique state is inherently unstable and prone to a disproportionation reaction, especially in the presence of water [1]. This reaction can be summarized as follows:

Hg₂²⁺ → Hg⁰ + Hg²⁺

The Hg²⁺ ion (mercury(II)) has a much higher affinity for water and ligands like oxalate, which drives the disproportionation. In aqueous solutions, this reaction is often initiated or accelerated by hydrolysis. The instability of intermediate HgI species is a recognized complexity in mercury redox chemistry [1].

The diagram below illustrates the competing pathways during synthesis:

G Hg1 Hg₂²⁺ (Mercury(I)) Stable Hg₂C₂O₄ (Solid Mercury(I) Oxalate) Hg1->Stable Controlled Non-aqueous Conditions Disproportionation Disproportionation Hg1->Disproportionation Presence of Water/Hydrolysis Water H₂O Water->Disproportionation Initiates/Accelerates Hg0 Hg⁰ (Elemental Mercury) Disproportionation->Hg0 Hg2 Hg²⁺ (Mercury(II)) Disproportionation->Hg2

Troubleshooting Guide & FAQs

This guide addresses common issues and solutions related to hydrolysis and instability.

Issue Observed Likely Cause Recommended Solution
Black or gray precipitate Formation of fine elemental mercury (Hg⁰) due to disproportionation [1]. Use deoxygenated, cold solvents. Maintain low temperature. Ensure non-aqueous conditions.
Yellowish or orange precipitate Formation of mercury(II) oxides or basic salts from Hg²⁺ hydrolysis. Strictly control solution pH to mild acidity. Avoid alkaline conditions.
Rapid gas evolution & precipitate decomposition Oxalate ligand decomposition catalyzed by Hg²⁺ ions; thermal instability. Conduct synthesis at low temperatures (ice bath). Avoid heating the product.
Low or inconsistent yield Competing side reactions, primarily hydrolysis and disproportionation. Use high-purity, dry reagents. Pre-purify solvents. Optimize addition rate of reactants.

Frequently Asked Questions

Q1: What is the most critical factor in preventing hydrolysis? The most critical factor is minimizing water content. This requires using rigorously dried solvents (e.g., absolute ethanol, dried acetone), working under an inert atmosphere (e.g., nitrogen or argon), and ensuring all glassware is thoroughly oven-dried.

Q2: Can I synthesize mercury(I) oxalate in an aqueous solution? It is highly challenging and likely impractical. The affinity of the resulting Hg²⁺ ion for water and other ligands makes aqueous synthesis prone to failure due to immediate disproportionation and hydrolysis [1]. Non-aqueous or mixed-solvent methods with minimal water are strongly recommended.

Q3: How does temperature affect the stability? Lower temperatures (e.g., 0-5 °C) are crucial. They slow down the kinetics of both the disproportionation reaction and the decomposition of the oxalate ion, thereby stabilizing the target product.

Recommended Experimental Protocol

This protocol is designed to minimize hydrolysis and disproportionation.

Materials:

  • Mercury(I) nitrate (Handle with appropriate toxic material precautions)
  • Sodium oxalate or oxalic acid
  • Absolute ethanol (dried over molecular sieves)
  • Dry acetone or diethyl ether
  • Ice bath
  • Inert atmosphere (Nitrogen or Argon) glove box or Schlenk line
  • Oven-dried glassware

Procedure:

  • Preparation: Perform all manipulations in an ice bath (0-5 °C) and under an inert atmosphere. Ensure all glassware is dry.
  • Solution A: Dissolve mercury(I) nitrate in a minimal volume of cold, deoxygenated absolute ethanol.
  • Solution B: Dissolve sodium oxalate in a minimal volume of cold, deoxygenated absolute ethanol.
  • Reaction: Slowly add Solution B to Solution A with gentle stirring. A white precipitate of mercury(I) oxalate should form.
  • Filtration: Immediately filter the reaction mixture using a cold, dried filtration apparatus under an inert gas stream.
  • Washing: Wash the precipitate sparingly with small volumes of cold, dry acetone or diethyl ether to remove water and residual solvents.
  • Drying: Allow the product to dry under a stream of inert gas or in a vacuum desiccator at room temperature. Avoid heating.

Analytical Verification

To confirm the success of your synthesis and the purity of the product, you should characterize it using:

  • X-ray Diffraction (XRD): To confirm the crystal structure.
  • Thermogravimetric Analysis (TGA): To study its decomposition profile and stability.
  • Elemental Analysis (EA): To verify the composition.

References

handling and storage of dimercury(I) oxalate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The following table summarizes the basic identifying information and known properties for dimercury(I) oxalate.

Property Value
CAS Number 3444-13-1 [1] [2]
Chemical Name Mercuric Oxalate, Mercury (II) Oxalate [1]
Molecular Formula C₂Hg₂O₄ [3] [1]
Molecular Weight 288.61 g/mol (or 290.62 g/mol as listed in another source) [1] [2]
Physical Form Solid [1]
Water Solubility 0.0107 g/100g H₂O at 20°C (very low) [2]
Melting Point 165°C (rough estimate) [1] [2]

Safety Precautions for Handling and Storage

While an exact SDS is unavailable, the following guidance synthesizes general principles for handling hazardous lab chemicals and data from related substances.

  • Personal Protective Equipment (PPE): It is crucial to wear appropriate PPE. This should include tightly fitting safety goggles, protective gloves (nitrile rubber is a common choice for organic substances), and flame-retardant antistatic protective clothing [4]. Respiratory protection is required if dusts are generated [4].

  • Safe Handling Procedures: Always keep away from open flames, hot surfaces, and sources of ignition [4]. Take precautionary measures against static discharge. Avoid inhaling dusts and ensure adequate ventilation. Immediately change contaminated clothing and always wash hands thoroughly after handling [4].

  • Storage Conditions: Store in a tightly closed container in a dry place [4]. It is good practice to store within a dedicated plastic bag or container to prevent contamination [5].

  • First Aid Measures:

    • Inhalation: Remove the victim to fresh air and call a physician [4].
    • Skin Contact: Take off contaminated clothing immediately. Rinse skin with water/shower and call a physician immediately [4].
    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Immediately call an ophthalmologist [4].
    • Ingestion: Make the victim drink water (at most two glasses) and do not attempt to induce vomiting. Call a physician immediately [4].

Experimental Workflow for Safety Assessment

Given the high toxicity of mercury compounds, a rigorous safety protocol is essential. The following diagram outlines a logical workflow for assessing risks and handling this chemical safely in a laboratory setting.

Start Start: Plan Experiment with this compound A Consult Institutional Safety Officer Start->A B Search for Specific Safety Data Sheet (SDS) A->B C Identify Hazards: - Mercury Toxicity - Potential Irritant B->C SDS Not Found Apply General Precautions D Implement Controls: - Fume Hood - Appropriate PPE - Spill Kit C->D E Establish Emergency Procedures D->E F Proceed with Experiment Under Controlled Conditions E->F

Key Considerations for Your Technical Guides

When creating your troubleshooting guides and FAQs, you may wish to address these points explicitly:

  • Q: What is the most significant health hazard associated with this compound?

    • A: The primary hazard is the toxicity of mercury, which can cause severe damage to the nervous system, kidneys, and other organs. It is harmful if swallowed or in contact with skin [4] [5].
  • Q: What should I do if I suspect a spill has occurred?

    • A: For personnel safety: Evacuate the area, avoid inhalation of dusts, and consult an expert. For containment: Sweep up the material carefully, place it in a sealed container, and do not let it enter drains [4] [5].
  • Q: This compound is poorly soluble in water. Does that make it safer?

    • A: No. Low water solubility does not reduce the inherent toxicity of mercury. The compound can still be absorbed through the skin or ingested as dust, posing a significant health risk [2].

Recommendations for Next Steps

Due to the absence of a specific SDS, I strongly recommend you to:

  • Consult Your Safety Officer: Your institutional Environmental Health and Safety (EHS) department is the best resource for handling such toxic materials and may have access to more specialized safety databases.
  • Use Alternative Information: In the absence of a specific SDS, the precautionary measures for similarly classified toxic solids can be a reasonable guide, but should be applied with increased caution.

References

Performance Validation: Mercury Oxalate Electrode vs. Established Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a study that validated a wax-impregnated carbon paste electrode modified with mercuric oxalate for determining heavy metals in medicinal plants and Ayurvedic tablets. The results were compared against a Hanging Mercury Drop Electrode (HMDE) and Atomic Absorption Spectroscopy (AAS) [1].

Analytical Method Target Heavy Metals Key Validation Findings Sample Matrix
Wax-impregnated Carbon Paste Electrode modified with Mercuric Oxalate Zn, Cd, Pb, Cu [1] Results found to be comparable with HMDE and AAS [1]. Medicinal plants, Ayurvedic tablets (Liv 52) [1]
Hanging Mercury Drop Electrode (HMDE) Zn, Cd, Pb, Cu [1] Used as a reference method for validation [1]. Same as above [1]
Atomic Absorption Spectroscopy (AAS) Zn, Cd, Pb, Cu [1] Used as a reference method for validation [1]. Same as above [1]

Detailed Experimental Protocol

The validation study employed a specific methodology, which can serve as a protocol for your guide [1]:

  • Electrode Design: The working electrode was a wax-impregnated carbon paste electrode, with mercuric oxalate used as a bulk modifier.
  • Analytical Technique: The primary technique was Differential Pulse Anodic Stripping Voltammetry (DPASV).
  • Optimization: The study optimized the contents of the binder and modifier to achieve a low background current and easy renewability of the electrode surface.
  • Application: The optimized electrode was successfully applied for the simultaneous determination of Zinc (Zn), Cadmium (Cd), Lead (Pb), and Copper (Cu) in complex, real-world samples like medicinal plants and Ayurvedic tablets.

The following diagram illustrates the general experimental workflow for method validation described in the study:

G Start Start: Method Validation Electrode Electrode Preparation: Wax-impregnated CPE modified with HgOxalate Start->Electrode Optimization Parameter Optimization: Binder/Modifier Content Electrode->Optimization Analysis Sample Analysis via DPASV Optimization->Analysis Comparison Result Comparison vs. Reference Methods (HMDE, AAS) Analysis->Comparison Validation Method Validation Comparison->Validation

Important Context and Modern Alternatives

When presenting this information to researchers, it is crucial to provide the following context:

  • Historical Technique: The primary validation study was published in 2006 [1]. While the data is scientifically valid, the technology represents an older approach in the rapidly advancing field of electroanalysis.
  • Regulatory and Safety Trends: There is a strong and ongoing trend in the scientific community to develop mercury-free electrodes due to the toxicity of mercury and associated environmental and safety concerns [2] [3] [4].
  • Modern Alternatives: Bismuth-based electrodes are now widely recognized as the leading non-toxic alternative. They offer comparable performance to mercury-based electrodes, with excellent sensitivity, low detection limits, and the ability to simultaneously determine multiple heavy metals like Cd, Pb, Ni, and Co [3] [4].
  • Current Standard Techniques: For official compliance and regulatory testing in pharmaceuticals, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the modern standard due to their ultra-low detection limits and multi-element capability [5].

References

dimercury(I) oxalate versus mercury(II) oxalate properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

The table below summarizes the fundamental identifiers and physical characteristics of both compounds.

Property Dimercury(I) Oxalate Mercury(II) Oxalate
Chemical Formula C₂Hg₂O₄ [1] C₂HgO₄ [2]
CAS Number 2949-11-3 [1] 3444-13-1 [2]
Molecular Weight 489.2 g/mol [1] 288.61 g/mol [2]
SMILES C(=O)(C(=O)[O-])[O-].[Hg+].[Hg+] [1] C(=O)(C(=O)[O-])[O-].[Hg+2] [2]
Mercury Oxidation State +1 (exists as dimeric Hg₂²⁺ cation) [1] +2 (Hg²⁺ cation) [2]
Solubility Product (Ksp) 1.75 × 10⁻¹³ [1] Not quantitatively specified; described as having "limited solubility" [2]

Synthesis and Structural Characteristics

The two compounds differ significantly in their synthesis, structure, and stability.

Synthesis Protocols
  • This compound: Typically synthesized via classical precipitation.
    • Protocol: A solution of mercury(I) nitrate is reacted with oxalic acid in aqueous solution [1].
    • Reaction: Hg₂(NO₃)₂ + H₂C₂O₄ → Hg₂C₂O₄ + 2HNO₃ [1].
    • Critical Parameters: The reaction pH must be carefully controlled between 3.0 and 5.0 for optimal yield (85-95%). Outside this range, protonation of oxalate (low pH) or hydrolysis of mercury(I) ions (high pH) significantly reduces yield and purity [1].
    • Alternative Method: Electrochemical synthesis using a mercury electrode is also possible, offering high purity but with lower efficiency and longer reaction times [1].
  • Mercury(II) Oxalate: Also synthesized via precipitation, but using a mercury(II) salt precursor [2].
    • Reaction: Hg²⁺ + C₂O₄²⁻ → HgC₂O₄ [2].
Crystal Structure and Stability
  • This compound: The structure involves the dumbbell-shaped Hg₂²⁺ cation coordinated by oxalate ions. This compound is thermally stable up to 200-250°C, above which it decomposes to metallic mercury and carbon dioxide [1].
  • Mercury(II) Oxalate: It crystallizes in a monoclinic system (space group P2₁). The mercury(II) ion adopts a distorted tetrahedral geometry, coordinated by oxygen atoms from oxalate ligands, forming a layered structure. This arrangement leads to anomalous mechanical properties, including a negative Poisson's ratio (NPR) and negative linear compressibility (NLC) under pressure [2].

The synthesis pathways and structural relationships of these compounds can be visualized as follows:

G A Mercury(I) Nitrate Solution C Mix at pH 3.0-5.0 A->C B Oxalic Acid Solution B->C D Precipitate & Purify C->D E This compound (Hg₂C₂O₄) D->E F Mercury(II) Salt Solution G Precipitate F->G H Mercury(II) Oxalate (HgC₂O₄) G->H

Reactivity and Functional Data

The behavior of these compounds in chemical reactions varies, particularly in their redox chemistry.

Property This compound Mercury(II) Oxalate
Photoreactivity The Hg₂²⁺ cation undergoes photoredox reactions. In deaerated aqueous solution, UV irradiation (254 nm) can lead to reduction to elemental mercury. In air-saturated systems, oxidation to Hg(II) occurs [3]. Mercury(II) complexes generally display strong thermal stability but undergo ligand-to-metal charge-transfer (LMCT) photoreactions in solution [3].
Role in Reaction Kinetics Not typically featured as a reactant in common kinetic studies. Used in classic kinetic experiments with mercury(II) chloride and oxalate ion to determine rate laws. The reaction 2 HgCl₂ + C₂O₄²⁻ → 2 Cl⁻ + 2 CO₂ + Hg₂Cl₂(s) is often studied, with a rate law found to be: Rate = k[HgCl₂][C₂O₄²⁻]² [4] [5].

Research Applications and Safety Considerations

  • This compound: Its primary application appears to be in fundamental inorganic and coordination chemistry research. Its specialized synthesis and the unique properties of the mercury(I) cation make it a compound of interest for studying precipitation kinetics, low-solubility species, and mercury redox chemistry [1] [3].
  • Mercury(II) Oxalate: Also a research compound, its well-defined crystalline structure with anomalous mechanical properties makes it a subject of interest in materials science and crystallography [2]. Furthermore, its reaction with oxalate ions serves as a model system for teaching chemical kinetics in undergraduate and graduate chemistry courses [4] [5].

Safety Note: Both compounds contain mercury, a highly toxic heavy metal. All handling must be conducted with appropriate personal protective equipment (PPE) and within a certified fume hood, following institutional safety protocols for highly toxic substances. The search results explicitly state that these chemicals are for research use only and not for human or veterinary use [1] [2].

Key Comparative Insights

To summarize the critical distinctions for researchers:

  • Oxidation State is Fundamental: The +1 (dimeric) vs. +2 oxidation state of mercury dictates different chemical formulas, molecular weights, and core reactivity.
  • Synthesis Relies on pH Control: The synthesis of pure this compound is highly dependent on maintaining a specific, narrow pH range (3.0-5.0), whereas the protocol for mercury(II) oxalate appears more straightforward.
  • Structural Motifs Differ: Mercury(II) oxalate has a characterized monoclinic crystal structure with a distorted tetrahedral geometry, while the structure of this compound is defined by the Hg-Hg bond.
  • Distinct Research Utilities: this compound is valuable for studying precipitation and mercury redox chemistry. In contrast, mercury(II) oxalate finds use in materials science for its unique mechanical properties and in education as a kinetic case study.

References

comparison of precipitation vs electrochemical synthesis methods

Author: Smolecule Technical Support Team. Date: February 2026

Method Overview and Comparative Analysis

The table below summarizes the core characteristics, advantages, and typical applications of co-precipitation and electrochemical synthesis to help you understand their fundamental differences.

Feature Co-Precipitation Synthesis Electrochemical Synthesis
Basic Principle Mixing of metal salt solutions with a precipitating agent to form an insoluble precursor [1] [2]. Use of electrical energy to drive reactions (oxidation/reduction) at electrode surfaces [3].
Key Advantage Excellent for controlling particle morphology & composition; easily scalable [1]. No catalyst needed; direct film formation; precise control over reaction thermodynamics/kinetics [3].
Common Applications Cathode/anode materials for batteries (e.g., NMC, LATP) [4] [1] [2], supercapacitor materials (e.g., Mn3O4, ZrO2) [5] [6]. Synthesis of conducting polymers, coordination compounds, and organic molecules; metal protection coatings [3].
Typical Scale Suitable for large-scale, industrial production [1]. Primarily lab-scale (milligrams to grams); scale-up can be challenging [3].
Morphology Control High control over particle size and shape (e.g., spherical morphologies) [1] [2]. Direct formation of thin films on substrates; morphology is instrumentally controlled [3].

Quantitative Performance Comparison

The selection of a synthesis method directly influences the electrochemical performance of the final material. The following table compares key metrics for similar materials produced by these different routes.

Material & Synthesis Method Key Electrochemical Performance Metric Experimental Conditions Citation

| LMR-NMC (CP) Co-precipitation | Higher capacity fade compared to SG sample. | Half-cell vs. Li/Li⁺ | [1] | | LMR-NMC (SG) Solution-Gel (for comparison) | Higher voltage fade compared to CP sample. | Half-cell vs. Li/Li⁺ | [1] | | LATP (CP) Co-precipitation | Ionic conductivity: 2.19 × 10⁻⁴ S/cm | Sintered at 900°C for 6h; measured at room temperature. | [4] | | Spike-shaped ZrO₂ (CP) Co-precipitation | Specific capacitance: 108.88 F/g | 1 A/g in 1 M KCl aqueous solution. | [6] | | Mn₃O₄ (CP) Co-precipitation | Specific capacitance: 215 F/g | Scan rate: 5 mV/s. | [5] | | Mn₃O₄ (Hydrothermal) Hydrothermal (for comparison) | Specific capacitance: 295 F/g | Scan rate: 5 mV/s. | [5] |

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed step-by-step protocols for each synthesis method, derived from the research articles.

Co-Precipitation Synthesis (for LiNi₀.₅Co₀.₂Mn₀.₃O₂ cathode material) [2]

This protocol highlights the use of a chelating agent to control the process.

  • Solution Preparation: Dissolve stoichiometric amounts of NiSO₄·7H₂O, CoSO₄·7H₂O, and MnSO₄·H₂O in distilled water to form a 2 mol/L total metal ion solution. Simultaneously, prepare a 2 mol/L solution of the precipitating agent Na₂CO₃.
  • Precipitation Reaction: Add both the metal salt solution and the Na₂CO₃ solution dropwise (e.g., at 1 mL/min) into a continuously stirred batch reactor. The reaction is often conducted under a N₂ atmosphere at an elevated temperature (e.g., 60°C).
  • pH Control: Maintain a constant pH (e.g., 7.5) throughout the reaction by adding a dilute base like NH₃ or an acid like H₂SO₄ as needed.
  • Aging, Washing, and Drying: After the addition is complete, let the suspension age for several hours. Then, wash the resulting precipitate multiple times with distilled water via centrifugation to remove residual ions. Finally, dry the precursor (e.g., Ni₀.₅Co₀.₂Mn₀.₃(OH)₂ or carbonate) in a vacuum oven overnight.
  • Calcination: Mix the dry precursor thoroughly with a lithium source (e.g., Li₂CO₃), often with a slight lithium excess (e.g., 5-10%) to compensate for high-temperature loss. Calcinate the mixture at high temperatures (e.g., 900°C) for several hours to obtain the final crystalline cathode material.
Electrochemical Synthesis (General Principles for Materials) [3]

This protocol outlines the core setup and control methods.

  • Cell Setup: A standard electrochemical cell consists of a working electrode (the substrate where the material will be synthesized), a counter electrode, and a reference electrode. The electrolyte contains the dissolved monomers or metal ions and the supporting electrolyte.
  • Reaction Control (Potentiostatic vs. Galvanostatic):
    • Potentiostatic Method: The potential of the working electrode is set to a fixed value versus the reference electrode. This offers high selectivity by targeting a specific redox reaction and is controlled by a potentiostat. The current decreases over time as the reaction proceeds.
    • Galvanostatic Method: A fixed current is applied between the working and counter electrodes. This method is simpler but may lead to a shift in potential during the synthesis if the concentration of reactants decreases, potentially causing side reactions.
  • Synthesis and Isolation: The synthesis proceeds until the desired charge has passed or the reaction is complete. The product, often a thin film, forms directly on the working electrode. It can then be carefully removed, rinsed, and dried for further characterization.

Workflow and Technological Advances

The following diagrams illustrate the general workflows for both synthesis methods, highlighting key steps and decision points.

precipitation Co-Precipitation Synthesis Workflow start Start salt_sol Prepare Metal Salt Solutions start->salt_sol end Final Crystalline Material mix Mix Solutions with Stirring salt_sol->mix precip_agent Prepare Precipitating Agent precip_agent->mix control_ph Control pH and Temperature mix->control_ph age Age the Precipitate control_ph->age wash Wash and Centrifuge age->wash dry Dry Precursor wash->dry mix_li Mix with Li Source dry->mix_li calcine Calcinate at High Temperature mix_li->calcine calcine->end

electro_synthesis Electrochemical Synthesis Workflow start Start setup_cell Set Up Electrochemical Cell start->setup_cell end Final Product (e.g., Film) add_electrolyte Add Electrolyte with Reactants setup_cell->add_electrolyte choose_method Choose Synthesis Method add_electrolyte->choose_method potentiostatic Potentiostatic Method: Fix Electrode Potential choose_method->potentiostatic For Selectivity galvanostatic Galvanostatic Method: Apply Fixed Current choose_method->galvanostatic For Simplicity conduct_synth Conduct Synthesis potentiostatic->conduct_synth galvanostatic->conduct_synth monitor Monitor Current/Charge conduct_synth->monitor isolate Isolate and Dry Product monitor->isolate isolate->end

A significant recent advancement in electrochemical synthesis is the development of wireless, light-powered microelectronic devices. This technology uses small photo-electronics for electrochemical synthesis (SPECS) to convert a standard well plate into an array of individual electrochemical reactors. This innovation overcomes the major bottleneck of complex wiring, enabling true high-throughput experimentation for discovering and optimizing new electrochemical reactions [7].

Key Insights for Method Selection

  • For Bulk Oxide Ceramics and Battery Materials: Co-precipitation is often the preferred method. It is a mature, scalable technology that provides excellent control over the stoichiometry and morphology of fine powders, which is crucial for achieving high density and performance in sintered ceramics like LATP [4] or cathode materials like NMC [1] [2].
  • For Thin Films and Direct Substrate Coating: Electrochemical synthesis is unparalleled. Its ability to deposit adherent polymer or composite films directly onto conductive substrates is ideal for applications like corrosion protection and the fabrication of specialized sensors [3].
  • For Discovery and Optimization of New Reactions: The latest wireless electrochemical synthesis platforms are transformative. They allow researchers to perform hundreds of unique electrochemical experiments in parallel on a single well plate, dramatically accelerating the pace of research in organic chemistry and materials science [7].

References

mechanical properties of mercury oxalate under pressure

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Insights into Mercury Oxalate

A 2021 computational study analyzed the mechanical behavior of anhydrous mercury oxalate (HgC₂O₄) using first-principles solid-state methods. The key findings are summarized below [1].

Property Computational Finding for Mercury Oxalate
Negative Linear Compressibility (NLC) Present (Extremely anomalous behavior)
Mechanism Deformation of the unique mercury cube coordination environment under pressure
Primary Method First-principles solid-state computational analysis

The study identified mercury oxalate as part of a group of metal oxalates (including Zn and Cd) exhibiting "extremely anomalous mechanical behavior." The NLC is attributed to the deformation of mercury's unique cube-like coordination environment when pressure is applied, rather than the more common wine-rack mechanism [1].

Experimental Data on a Comparable Anomalous Material

For a practical comparison, the table below summarizes experimental data on lithium metaborate (LiBO₂), a material exhibiting a coexistence of NLC, ZLC, and PLC, as determined by high-pressure X-ray diffraction (HPXRD) [2].

Property Experimental Finding for Lithium Metaborate (LiBO₂)
Pressure Range 0 to 2.52 GPa
Linear Compressibility (X-axis) -5.33(34) TPa⁻¹ (NLC)
Linear Compressibility (Y-axis) 1.66(11) TPa⁻¹ (ZLC)
Linear Compressibility (Z-axis) 25.63(97) TPa⁻¹ (PLC)
Primary Method High-Pressure X-Ray Diffraction (HPXRD)
Proposed Structural Mechanism "Corrugated-graphite-like" structure; flattening of wrinkles in layers under pressure

The anomalous compressibility in LiBO₂ arises from its "corrugated-graphite-like" structure. The flakes contain rigid [BO₂]∞ belts, and the applied pressure flattens the wrinkles in the [LiBO₂]∞ layers, causing expansion along the a-axis [2]. This mechanism is visualized in the diagram below.

G cluster_1 Microscopic Response cluster_2 Macroscopic Mechanical Phenomenon P0 Applied Hydrostatic Pressure P1 Stress borne by quasi-rigid [BO₂]∞ belts P0->P1 P2 Strain concentrated on [LiO₄] triangular pyramids P1->P2 P3 Flattening of corrugated layers P2->P3 P4 Coexistence of NLC, ZLC, and PLC P3->P4

Research Recommendations

Given the limited specific data on mercury oxalate, the following approaches may be useful for further research:

  • Focus on Theoretical Literature: Current data is primarily computational. Further exploration in theoretical chemistry or solid-state physics publications is needed [1].
  • Explore Broader Context: Understanding general metal oxalate mechanics can provide valuable insights, as mercury oxalate is noted for its extreme behavior within this family [1].
  • Consult Specialized Databases: Mechanical properties like negative linear compressibility are often reported in specialized crystallographic or materials science databases.

References

Comprehensive Analysis of Negative Poisson's Ratio in Mercury Oxalate and Comparative Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Auxetic Materials and Their Significance

Auxetic materials represent a unique class of substances that exhibit a counterintuitive property—they expand transversely when stretched longitudinally, resulting in a negative Poisson's ratio (NPR). This behavior contrasts with conventional materials, which typically become thinner when stretched. The term "auxetic" derives from the Greek word "auxetos," meaning "that which may be increased." These materials have gained significant attention in materials science and engineering due to their enhanced mechanical properties, including improved fracture resistance, higher energy absorption, and increased shear modulus. Researchers have discovered auxetic behavior in various materials, ranging from natural substances like certain forms of silica and crystalline structures to engineered foams and metallic composites.

The Poisson's ratio (ν) is defined as the negative ratio of transverse strain to axial strain under uniaxial stress. For most common materials, Poisson's ratio falls between 0.0 and 0.5, with typical metals having values around 0.3. However, auxetic materials break this convention with negative values that can theoretically range down to -1.0 for stable, isotropic, linear elastic materials. This anomalous mechanical behavior enables unique applications in fields requiring customizable mechanical responses, such as biomedical implants, protective armor, smart filters, and aerospace components. The discovery of NPR in mercury oxalate and related metal-organic compounds has expanded the potential for designing materials with tailored mechanical properties at the molecular level.

Fundamental Properties Comparison

Table 1: Basic properties of mercury oxalate and other auxetic materials

Material Crystal System Space Group NPR Value Range NLC Effect Key Anomalous Mechanical Phenomena
Mercury Oxalate (HgC₂O₄) Monoclinic P2₁ Negative (specific range not quantified) Present NPR, Negative Linear Compressibility (NLC), Negative Volumetric Compressibility
Zinc Oxalate Not specified Not specified Negative Present NPR, NLC, Extreme volume increase under pressure >1.4 GPa
Cadmium Oxalate Not specified Not specified Negative Present NPR, NLC, Extreme volume increase under pressure >1.4 GPa
Lithium Metaborate (LiBO₂) Monoclinic P2₁/c Not specified Present Coexisting NPR, ZLC, and PLC behaviors
Polymer Foams (Re-entrant) Isotropic Non-crystalline As low as -0.7 Not specified NPR, Enhanced energy absorption, Improved shear modulus
Copper Squarate MOF Not specified Not specified Negative Present NPR, NLC through empty channel mechanism

Mercury oxalate (HgC₂O₄) crystallizes in a monoclinic system with space group P2₁ and specific lattice parameters a = 5.033 Å, b = 5.237 Å, c = 6.453 Å, and β = 108.74° (Z = 2). In this structure, the mercury(II) ion adopts a distorted tetrahedral geometry, coordinated by two oxygen atoms from a bidentate oxalate ligand and two additional oxygen atoms from adjacent oxalate groups, forming a layered structure [1]. This specific atomic arrangement facilitates the anomalous mechanical behavior observed in mercury oxalate, including both NPR and negative linear compressibility (NLC) under pressure.

The coordination environment of mercury in mercury oxalate is radically different from those of zinc and cadmium oxalates, yet all three compounds from group IIB of the periodic table exhibit a remarkable similarity in their anomalous mechanical behavior [2]. This suggests that the NPR phenomenon in these oxalates may be influenced more by their structural architecture than by the specific metal identity. Under isotropic pressure, mercury oxalate demonstrates negative linear compressibility along the [1,0,0] crystallographic direction in the pressure range from -2.50 to 0.25 GPa [2]. For external pressures applied along [1,0,0] (direction of minimum compressibility), mercury oxalate exhibits negative volumetric compressibilities from 0.22 to 1.40 GPa, with the effect becoming so drastic that the material becomes unstable for pressures larger than 1.4 GPa [2].

Experimental Performance Data

Table 2: Experimental mechanical performance data of auxetic materials

Material Pressure Range for Anomalous Behavior Linear Compressibility Values Volumetric Compressibility Stability Limit
Mercury Oxalate -2.50 to 0.25 GPa (NLC along [1,0,0]) Not specified -95.6 TPa⁻¹ at P = 1.36 GPa >1.4 GPa
Mercury Oxalate under uniaxial stress 0.22 to 1.40 GPa (negative volumetric) Not specified Negative values demonstrated >1.4 GPa
Lithium Metaborate 0 to 2.52 GPa X-axis: -5.33(34)/TPa (NLC), Y-axis: 1.66(11)/TPa (ZLC), Z-axis: 25.63(97)/TPa (PLC) Not specified Stable in measured range
Copper Squarate MOF Not specified Exhibits NLC Not specified Not specified
ALPO-18 1.21 to 2.70 GPa Minimum ka = -30.9 TPa⁻¹ at P = 2.04 GPa Not specified Not specified

The NLC effect in mercury oxalate has been attributed to the highly deformable character of the cube coordination polyhedron of mercury [2]. This coordination structure undergoes a significant transformation, becoming octahedral near P = 1.3 GPa, just before the material experiences structural instability [2]. This pressure-induced transformation represents a fundamental structural rearrangement that contributes to the anomalous mechanical properties observed in this material. The deformation mechanism in mercury oxalate differs from other auxetic materials like re-entrant foams, which rely on the unfolding of a collapsed cellular structure, or chiral honeycombs that unroll when stretched [3].

Compared to other anomalous mechanical materials, mercury oxalate exhibits particularly extreme volumetric expansion under specific pressure conditions. At pressures larger than 1.0 GPa, the increase in volume becomes significant, reaching a compressibility of -95.6 TPa⁻¹ at P = 1.36 GPa [2]. This dramatic expansion under pressure is comparable to the behavior observed in zinc and cadmium oxalates, which also become unstable under pressures exceeding 1.4 GPa due to similar drastic volume increases [2]. The consistency of this behavior across different metal oxalates suggests a common structural mechanism underlying their anomalous mechanical properties.

Experimental Methodologies

Computational Approaches

The investigation of mercury oxalate's anomalous mechanical properties has relied heavily on first-principles solid-state methods based on periodic density functional theory (DFT) [2]. These computational approaches allow researchers to determine crystal structures and elastic properties with high accuracy without the challenges associated with handling radioactive or toxic materials. The methodology typically involves several systematic steps:

  • Structure Optimization: The crystal structure is first optimized at zero pressure to establish a baseline geometry. This involves calculating the equilibrium lattice parameters and atomic positions that minimize the total energy of the system.

  • Pressure Application: Researchers then apply isotropic pressure or uniaxial stress computationally by modifying the simulation conditions to mimic high-pressure environments. The structure is re-optimized at each pressure point to determine the new equilibrium configuration.

  • Property Calculation: For each optimized structure under pressure, the elastic constants are calculated using techniques such as the finite displacement method or stress-strain relationships. These constants are used to derive mechanical properties including Poisson's ratio, linear compressibility, and volumetric compressibility.

  • Analysis: The pressure-induced structural changes are analyzed to identify deformation mechanisms, such as the transformation of the mercury coordination polyhedron from cubic to octahedral in mercury oxalate [2].

This computational protocol has been successfully applied not only to mercury oxalate but also to other metal-organic frameworks and oxalate compounds, demonstrating its versatility for studying anomalous mechanical properties in crystalline materials [2] [4].

Experimental Techniques

Experimental validation of auxetic behavior employs several specialized techniques that provide complementary information about material properties under pressure:

  • High-Pressure X-ray Diffraction (HPXRD): This technique is crucial for tracking changes in crystal structure under pressure. In HPXRD experiments, a powdered sample is placed in a diamond anvil cell capable of generating high pressures, and diffraction patterns are collected at various pressure points. The evolution of lattice parameters with pressure provides direct evidence of anomalous effects like NLC, as demonstrated in lithium metaborate where the a-axis anomalously elongated by about 1% under pressure while other axes contracted [5].

  • Elastic Constant Measurement: Experimental determination of elastic properties can be performed using ultrasonic techniques, Brillouin scattering, or nanoindentation. These methods measure how sound waves or mechanical stress propagate through the material, allowing calculation of the full elasticity tensor, including Poisson's ratio.

  • Holographic Interferometry: This specialized optical technique has been used to visualize and quantify deformation fields in auxetic foams, revealing non-affine deformation mechanisms and providing full-field strain measurements [3].

Each of these experimental approaches contributes to a comprehensive understanding of auxetic behavior, though each has limitations. Computational methods provide atomic-level insights but may not capture all real-world defects, while experimental techniques face challenges in handling toxic materials like mercury compounds and achieving precise pressure control.

Mechanisms and Visualization

Deformation Mechanism Diagram

MercuryOxalateMechanism Molecular Mechanism of NPR in Mercury Oxalate P0 Initial State (P = 0 GPa) P1 Low Pressure (-2.5 to 0.25 GPa) P0->P1 Pressure Application P2 Medium Pressure (0.22 to 1.4 GPa) P1->P2 Increasing Pressure NLC NLC along [100] Direction P1->NLC Causes P3 High Pressure (~1.3 GPa) P2->P3 Further Pressure NPR Negative Poisson's Ratio Observed P2->NPR Exhibits NVC Negative Volumetric Compressibility P2->NVC Exhibits P4 Instability (>1.4 GPa) P3->P4 Critical Pressure Structural_Change Cube to Octahedron Transition P3->Structural_Change Undergoes Instability Structural Instability P4->Instability Results in

The deformation mechanism in mercury oxalate illustrates the sequential transformation under increasing pressure. At low pressures (-2.5 to 0.25 GPa), the material exhibits negative linear compressibility (NLC) along the [100] crystallographic direction due to the specific architecture of its crystal structure [2]. As pressure increases further (0.22 to 1.4 GPa), this leads to the manifestation of both negative Poisson's ratio (NPR) and negative volumetric compressibility. The critical transformation occurs around 1.3 GPa, where the coordination polyhedron of mercury changes from cubic to octahedral, representing a fundamental structural reorganization that precedes complete instability above 1.4 GPa [2].

This deformation mechanism differs significantly from other auxetic materials. For example, in re-entrant foams, NPR results from the unfolding of collapsed cell structures when stretched [3]. In chiral honeycombs, the effect arises from the unrolling of rotational units [3]. In contrast, mercury oxalate's behavior stems from the pressure-induced rearrangement of its coordination geometry, representing a distinct molecular-level mechanism for achieving auxetic behavior.

Experimental Workflow Diagram

ExperimentalWorkflow Computational Analysis Workflow for Auxetic Materials Start Sample Selection (Metal Oxalates/MOFs) Step1 DFT Structure Optimization Start->Step1 Step2 Apply Pressure Isotropic/Uniaxial Step1->Step2 Step3 Elastic Constant Calculation Step2->Step3 Step4 Property Derivation Step3->Step4 Method1 Finite Displacement Method Step3->Method1 Utilizes Method2 Stress-Strain Relationship Step3->Method2 Utilizes Step5 Mechanism Analysis Step4->Step5 Property1 Poisson's Ratio Calculation Step4->Property1 Includes Property2 Linear Compressibility Determination Step4->Property2 Includes Property3 Bulk/Shear Moduli Calculation Step4->Property3 Includes End Publication & Validation Step5->End

The experimental workflow for analyzing auxetic materials like mercury oxalate follows a systematic computational approach based on first-principles methods [2]. The process begins with sample selection, typically focusing on metal-organic frameworks (MOFs) or metal oxalates with potential structural flexibility. Researchers then perform DFT structure optimization to determine the equilibrium geometry at ambient pressure. The critical step involves applying pressure computationally, either isotropically or uniaxially, to simulate high-pressure conditions. Elastic constants are then calculated using either the finite displacement method or stress-strain relationships, which form the basis for deriving key mechanical properties including Poisson's ratio, linear compressibility, and elastic moduli [2] [4]. The final stage involves mechanistic analysis to understand the structural origins of anomalous mechanical behavior before publication and experimental validation.

This workflow has been successfully applied to mercury oxalate and related materials, revealing their unusual mechanical properties. The reproducibility of this methodology across different material systems demonstrates its robustness for identifying and characterizing auxetic behavior in crystalline compounds. However, limitations exist, particularly in accurately modeling high-pressure phase transitions and accounting for defect-mediated deformation mechanisms that may occur in real materials.

Research Implications and Applications

The discovery of negative Poisson's ratio in mercury oxalate and related materials opens up significant opportunities for advanced material design across multiple disciplines. The unique deformation mechanisms in these materials provide insights for developing novel functional metamaterials with tailored mechanical responses. The potential applications leverage several enhanced properties resulting from auxetic behavior:

  • Enhanced Shock Absorption: Auxetic materials can provide superior energy dissipation mechanisms due to their ability to expand under compression, making them valuable for protective applications such as body armor, helmet liners, and packaging for fragile components [3]. The research on polyurea-coated lattice structures with negative Poisson's ratio has demonstrated total energy absorption, deformation energy per unit volume, and specific energy absorption that were significantly higher (by 1–2 orders of magnitude) compared to uncoated models [6].

  • Biomedical Applications: The tunable mechanical properties of auxetic materials make them promising candidates for biomedical implants, particularly in orthopedic applications where bone implants with NPR could provide better integration with natural tissue by matching the mechanical response more closely [3].

  • Sensor Technology: Auxetic materials can enable the development of highly sensitive pressure sensors because their resistivity changes more significantly under compression due to the lateral expansion, enhancing piezoresistive effects [5].

  • Aerospace and Automotive Components: The improved shear modulus and fracture resistance of auxetic materials benefit applications requiring lightweight yet durable materials that can withstand complex stress states [3].

While mercury oxalate itself has practical limitations due to the toxicity of mercury, the structural principles underlying its auxetic behavior provide valuable design guidelines for developing safer materials with similar mechanical properties. Research has demonstrated that similar anomalous mechanical phenomena can be achieved in other metal-organic frameworks and coordination polymers without toxic components [2] [4]. This suggests that the fundamental mechanisms observed in mercury oxalate can be translated to more practical material systems through strategic material design.

Table 3: Potential applications and performance benefits of auxetic materials

Application Domain Specific Applications Key Performance Benefits
Protection Systems Body armor, Helmets, Vehicle armor Enhanced energy absorption, Improved impact resistance, Reduced back-face signature
Biomedical Devices Orthopedic implants, Tissue engineering scaffolds Better mechanical matching to natural tissues, Improved integration, Reduced stress shielding
Sensor Technology Pressure sensors, Strain gauges Enhanced sensitivity, Improved signal-to-noise ratio
Aerospace Components Lightweight structures, Morphing components Improved damage tolerance, Enhanced fatigue resistance
Textiles and Smart Fabrics Protective clothing, Sports equipment Customizable flexibility, Improved comfort and mobility

Conclusion and Future Research Directions

Mercury oxalate represents a fascinating example of auxetic behavior in metal-organic compounds, exhibiting both negative Poisson's ratio and negative linear compressibility under specific pressure conditions. Its deformation mechanism, characterized by the pressure-induced transformation of mercury's coordination polyhedron from cubic to octahedral, provides valuable insights into the structural features that enable anomalous mechanical properties. When compared to other auxetic materials such as re-entrant foams, chiral structures, and specialized frameworks like lithium metaborate, mercury oxalate stands out for its extreme volumetric expansion under pressure and its specific instability threshold above 1.4 GPa.

Future research directions in this field should focus on several key areas. First, there is a need to translate the design principles discovered in mercury oxalate to non-toxic material systems with practical potential. Second, researchers should explore the dynamic response of auxetic materials under high strain rate conditions, as this has significant implications for impact protection applications. Third, advancing multiscale modeling approaches that bridge quantum mechanical calculations with continuum-level predictions will enhance our ability to design auxetic materials with tailored properties. Finally, developing scalable manufacturing techniques for complex auxetic architectures remains a critical challenge that requires continued innovation.

References

thermal decomposition comparison of mercury oxalate compounds

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Decomposition of Mercury Oxalate

The thermal decomposition mechanism for mercury oxalate is proposed to occur via dissociative evaporation. In this single-step process, the solid reactant directly produces gaseous products [1].

The primary decomposition products are mercury metal (Hg), carbon monoxide (CO), carbon dioxide (CO₂), and oxygen (O₂). The proposed decomposition scheme is [1]: HgC₂O₄(s) → Hg(g) + CO(g) + CO₂(g) + ½O₂(g)

This mechanism groups mercury oxalate with silver and nickel oxalates, which also decompose via schemes involving the evolution of O₂ [1].

Comparison with Other Metal Oxalates

The table below summarizes the proposed decomposition schemes for various metal oxalates based on the same theoretical model of dissociative evaporation [1].

Metal Oxalate Primary Decomposition Products Final Solid Product
Mercury (HgC₂O₄) Hg(g) + CO(g) + CO₂(g) + ½O₂(g) Mercury (Hg)
Silver (Ag₂C₂O₄) 2Ag(g) + CO(g) + CO₂(g) + ½O₂(g) Silver (Ag)
Nickel (NiC₂O₄) Ni(g) + CO(g) + CO₂(g) + ½O₂(g) Nickel (Ni)
Manganese (MnC₂O₄) Mn(g) + 2CO(g) + ½O₂(g) Manganese (Mn)
Lead (PbC₂O₄) Pb(g) + 2CO(g) + ½O₂(g) Lead (Pb)

Experimental and Computational Methodologies

While specific protocols for mercury oxalate are not detailed in the search results, the following methodologies are commonly used in the field and are applicable for such investigations.

  • Thermogravimetric Analysis (TGA): This is a fundamental technique where the mass of a sample is measured as a function of temperature or time. The mass loss steps correspond to the release of volatile decomposition products (e.g., CO, CO₂), allowing for the determination of decomposition temperatures and reaction stoichiometry [1].
  • X-ray Diffraction (XRD): This technique is used to identify the crystalline phases present in the material before and after decomposition. It confirms the formation of the final solid product, such as metallic mercury [2].
  • Computational Analysis (Density Functional Theory - DFT): Modern studies use theoretical calculations to understand decomposition at the atomic level. This involves analyzing the crystal structure and calculating bond orders and electron density to predict the weakest bonds that break first during thermal decomposition [3] [2].

Proposed Workflow for Pathway Analysis

The following diagram outlines a general experimental and computational workflow for determining the thermal decomposition pathway of a metal oxalate, based on the methodologies described in the search results.

Start Start: Metal Oxalate Sample Step1 Characterize Initial Crystal Structure Start->Step1 Step2 Theoretical Analysis (DFT, Bond Orders) Step1->Step2 Provides structural input Step3 Perform Thermal Decomposition (TGA) Step2->Step3 Predicts weak bonds Step4 Analyze Gaseous Products Step3->Step4 Identifies gases released Step5 Characterize Final Solid Product (XRD) Step3->Step5 Provides solid residue End Determine Decomposition Mechanism & Pathway Step4->End Step5->End

References

×

Other CAS

2949-11-3

Dates

Last modified: 07-22-2023

Explore Compound Types